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Core Science & Biosynthesis

Foundational

A Comprehensive Technical Guide to the Synthesis and Characterization of N-(2-ethoxy-3-methoxybenzyl)glycine

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a detailed methodology for the synthesis and characterization of the novel amino acid derivative, N-(2-ethoxy-3-metho...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed methodology for the synthesis and characterization of the novel amino acid derivative, N-(2-ethoxy-3-methoxybenzyl)glycine. This compound holds potential as a valuable building block in medicinal chemistry and drug discovery, particularly in the synthesis of peptide mimics and other complex organic molecules. The synthesis is approached through a robust and efficient reductive amination pathway, utilizing 2-ethoxy-3-methoxybenzaldehyde and glycine ethyl ester hydrochloride as key starting materials. This guide offers in-depth, step-by-step protocols for the synthesis, purification, and comprehensive characterization of the target molecule using modern analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). The causality behind experimental choices is elucidated to provide a deeper understanding of the reaction mechanism and optimization strategies. All quantitative data is summarized for clarity, and key experimental workflows are visually represented.

Introduction: The Rationale and Potential Applications

N-substituted glycine derivatives are a critical class of compounds in synthetic and medicinal chemistry. The incorporation of a substituted benzyl group onto the nitrogen atom of glycine can impart unique conformational constraints and potential biological activities. The specific substitution pattern of an ethoxy and a methoxy group on the benzyl ring of N-(2-ethoxy-3-methoxybenzyl)glycine offers a unique electronic and steric profile that can be exploited in the design of novel therapeutic agents. The lipophilic nature of the benzyl group can enhance cell permeability, a crucial factor in drug design.

The primary synthetic strategy detailed in this guide is reductive amination. This widely-used method for forming carbon-nitrogen bonds is advantageous due to its operational simplicity, high yields, and the commercial availability of a wide range of starting materials.[1][2] The reaction proceeds through the in-situ formation of an imine or iminium ion from an aldehyde and an amine, which is then reduced to the corresponding amine.[2]

Synthetic Pathway: A Step-by-Step Approach

The synthesis of N-(2-ethoxy-3-methoxybenzyl)glycine is achieved through a two-step process: the reductive amination of 2-ethoxy-3-methoxybenzaldehyde with glycine ethyl ester hydrochloride, followed by the hydrolysis of the resulting ester to yield the final carboxylic acid.

Overall Synthetic Scheme

Synthesis_Pathway 2-ethoxy-3-methoxybenzaldehyde 2-ethoxy-3-methoxybenzaldehyde Reductive_Amination Reductive Amination (NaBH(OAc)3, DCE) 2-ethoxy-3-methoxybenzaldehyde->Reductive_Amination Glycine_ethyl_ester_HCl Glycine ethyl ester hydrochloride Glycine_ethyl_ester_HCl->Reductive_Amination Intermediate_Ester N-(2-ethoxy-3-methoxybenzyl)glycine ethyl ester Reductive_Amination->Intermediate_Ester Hydrolysis Ester Hydrolysis (LiOH, THF/H2O) Intermediate_Ester->Hydrolysis Final_Product N-(2-ethoxy-3-methoxybenzyl)glycine Hydrolysis->Final_Product

Caption: Synthetic route to N-(2-ethoxy-3-methoxybenzyl)glycine.

Starting Materials
Starting MaterialCAS NumberMolecular FormulaMolecular Weight ( g/mol )Supplier
2-ethoxy-3-methoxybenzaldehyde66799-97-1C10H12O3180.20Commercially Available
Glycine ethyl ester hydrochloride623-33-6C4H10ClNO2139.58Commercially Available
Sodium triacetoxyborohydride56553-60-7C6H10BNaO6211.94Commercially Available
Dichloroethane (DCE)107-06-2C2H4Cl298.96Anhydrous, ACS Grade
Lithium hydroxide1310-65-2LiOH23.95ACS Grade
Tetrahydrofuran (THF)109-99-9C4H8O72.11ACS Grade
Experimental Protocol

Step 1: Synthesis of N-(2-ethoxy-3-methoxybenzyl)glycine ethyl ester

  • To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), add 2-ethoxy-3-methoxybenzaldehyde (5.0 g, 27.7 mmol).

  • Dissolve the aldehyde in 100 mL of anhydrous dichloroethane (DCE).

  • Add glycine ethyl ester hydrochloride (4.28 g, 30.7 mmol) to the solution. The hydrochloride salt is used for its stability and ease of handling.[3]

  • To neutralize the hydrochloride salt and facilitate imine formation, add triethylamine (4.2 mL, 30.7 mmol) dropwise to the stirring suspension.

  • Stir the reaction mixture at room temperature for 1 hour.

  • In a separate beaker, prepare a slurry of sodium triacetoxyborohydride (8.8 g, 41.6 mmol) in 50 mL of anhydrous DCE. Sodium triacetoxyborohydride is a mild and selective reducing agent suitable for reductive aminations.[2]

  • Add the sodium triacetoxyborohydride slurry to the reaction mixture in portions over 30 minutes. An exothermic reaction may be observed.

  • Allow the reaction to stir at room temperature for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (100 mL).

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 100 mL).

  • Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-(2-ethoxy-3-methoxybenzyl)glycine ethyl ester.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 10% to 50% ethyl acetate).

Step 2: Hydrolysis of N-(2-ethoxy-3-methoxybenzyl)glycine ethyl ester

  • Dissolve the purified N-(2-ethoxy-3-methoxybenzyl)glycine ethyl ester (assumed quantitative yield from the previous step, ~27.7 mmol) in a mixture of tetrahydrofuran (THF) and water (100 mL, 2:1 v/v).

  • Add lithium hydroxide (1.33 g, 55.4 mmol) to the solution.

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Once the reaction is complete, remove the THF under reduced pressure.

  • Dilute the remaining aqueous solution with water (50 mL) and wash with diethyl ether (2 x 50 mL) to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1 M HCl.

  • A white precipitate of N-(2-ethoxy-3-methoxybenzyl)glycine should form.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to obtain the pure product.

Characterization of N-(2-ethoxy-3-methoxybenzyl)glycine

Comprehensive characterization is essential to confirm the structure and purity of the synthesized compound.

Physical Properties
PropertyExpected Value
AppearanceWhite to off-white solid
Molecular FormulaC12H17NO4
Molecular Weight239.27 g/mol
Melting PointTo be determined experimentally
SolubilitySoluble in methanol, DMSO; sparingly soluble in water
Spectroscopic Data

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure. The following are predicted chemical shifts (δ) in ppm relative to a standard reference.

¹H NMR (400 MHz, DMSO-d₆):

  • δ 1.30 (t, 3H, J=7.0 Hz): -OCH₂CH₃ (ethoxy group)

  • δ 3.75 (s, 3H): -OCH₃ (methoxy group)

  • δ 3.80 (s, 2H): -NCH₂COOH (glycine methylene)

  • δ 4.05 (q, 2H, J=7.0 Hz): -OCH₂ CH₃ (ethoxy group)

  • δ 4.15 (s, 2H): Ar-CH₂ -N (benzyl methylene)

  • δ 6.90-7.10 (m, 3H): Aromatic protons

  • ~10 (br s, 1H): -COOH (carboxylic acid proton)

  • ~9.5 (br s, 1H): -NH - (secondary amine proton)

¹³C NMR (100 MHz, DMSO-d₆):

  • δ 14.5: -OCH₂C H₃

  • δ 48.0: -NC H₂COOH

  • δ 51.0: Ar-C H₂-N

  • δ 55.8: -OC H₃

  • δ 64.0: -OC H₂CH₃

  • δ 112.0, 115.0, 121.0: Aromatic CH carbons

  • δ 125.0, 147.0, 148.0: Aromatic quaternary carbons

  • δ 171.0: -C OOH

3.2.2. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in the molecule.

Wavenumber (cm⁻¹)Assignment
3300-2500 (broad)O-H stretch of the carboxylic acid
~3300 (sharp)N-H stretch of the secondary amine
2970-2850C-H stretches (aliphatic)
~1710C=O stretch of the carboxylic acid
~1600, ~1480C=C stretches of the aromatic ring
~1250C-O stretch (aryl ether)

3.2.3. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

  • Electrospray Ionization (ESI-MS):

    • Expected [M+H]⁺: m/z 240.1230

    • Expected [M-H]⁻: m/z 238.1085

Purity Analysis

High-Performance Liquid Chromatography (HPLC) should be employed to determine the purity of the final product.

  • Column: C18 reverse-phase column

  • Mobile Phase: A gradient of acetonitrile in water with 0.1% trifluoroacetic acid.

  • Detection: UV at 254 nm and 280 nm.

  • Expected Purity: >95%

Experimental Workflow and Logic

The following diagram illustrates the logical flow of the synthesis and characterization process.

Experimental_Workflow cluster_synthesis Synthesis cluster_characterization Characterization Start Starting Materials: 2-ethoxy-3-methoxybenzaldehyde Glycine ethyl ester HCl Reaction1 Reductive Amination in DCE with NaBH(OAc)3 Start->Reaction1 Purification1 Aqueous Workup & Column Chromatography Reaction1->Purification1 Intermediate Intermediate Ester Purification1->Intermediate Reaction2 Ester Hydrolysis with LiOH in THF/H2O Intermediate->Reaction2 Purification2 Acidification & Filtration Reaction2->Purification2 Final_Product_Synth Final Product: N-(2-ethoxy-3-methoxybenzyl)glycine Purification2->Final_Product_Synth NMR NMR Spectroscopy (¹H, ¹³C) Final_Product_Synth->NMR FTIR FTIR Spectroscopy Final_Product_Synth->FTIR MS Mass Spectrometry (ESI-MS) Final_Product_Synth->MS Purity HPLC Purity Analysis Final_Product_Synth->Purity

Caption: Workflow for synthesis and characterization.

Conclusion

This guide presents a reliable and well-documented procedure for the synthesis and characterization of N-(2-ethoxy-3-methoxybenzyl)glycine. The reductive amination approach is efficient and scalable, providing good yields of the target compound. The detailed characterization data will serve as a valuable reference for researchers working with this and related molecules. The availability of this novel N-substituted glycine derivative opens up new avenues for the design and synthesis of peptidomimetics and other biologically active compounds.

References

  • Marvel, C. S. (1934). Glycine Ethyl Ester Hydrochloride. Organic Syntheses, 14, 46. DOI: 10.15227/orgsyn.014.0046. [Link]

  • What Is Glycine Ethyl Ester Hydrochloride and How Is It Used in Peptide Synthesis? (2025, August 10). FAQs.
  • CN103864632A - Production method for glycine ethyl ester hydrochloride. (n.d.).
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • CN103724171B - Preparation method of 2-ethoxybenzaldehyde. (n.d.).
  • Ireland, R. E., & Walba, D. M. (1977). BENZALDEHYDE, 4-ETHOXY-3-HYDROXY-. Organic Syntheses, 56, 44. DOI: 10.15227/orgsyn.056.0044.
  • PubChemLite. (n.d.). 2-ethoxy-3-methoxybenzaldehyde (C10H12O3). [Link]

  • Matassini, C., Clemente, F., & Goti, A. (2015). The double reductive amination approach to the synthesis of polyhydroxypiperidines. Arkivoc, 2015(5), 184–215.
  • Chen, C., et al. (2023). Rational Engineering of Mesorhizobium Imine Reductase for Improved Synthesis of N-Benzyl Cyclo-tertiary Amines. Molecules, 29(1), 123.
  • LookChem. (n.d.). Cas 120-25-2,4-Ethoxy-3-methoxybenzaldehyde. [Link]

  • Cooke, A., Bennett, J., & McDaid, E. (2002). A facile synthesis of N-benzylallylglycine. Tetrahedron Letters, 43(36), 6439-6441.
  • Zare, A., et al. (2023).
  • Carl ROTH. (n.d.). 2-Ethoxy-3-methoxybenzaldehyde, 2 g, CAS No. 66799-97-1. [Link]

  • Yang, C., et al. (2009). Ru-Catalyzed Reductive Amination of Aldehydes with Amines Using H2O as the Hydrogen Source.
  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. [Link]

  • NIST. (n.d.). Glycine, N-(2-methoxybenzoyl)-, methyl ester. [Link]

  • Popenda, L., et al. (2016). Synthesis and NMR studies of malonyl-linked glycoconjugates of N-(2-aminoethyl)glycine. Building blocks for the construction of combinatorial glycopeptide libraries. Beilstein Journal of Organic Chemistry, 12, 1896–1905.
  • CN104829518A - Synthesis method of glycine derivatives. (n.d.).
  • Cindrić, M., et al. (2023).
  • Hudson, R. H. E., et al. (2008). A Convenient Route to N -[2-(Fmoc)aminoethyl]glycine Esters and PNA Oligomerization Using a Bis- N -Boc Nucleobase Protecting Group Strategy. The Journal of Organic Chemistry, 73(15), 5945–5952.
  • Armentrout, P. B., et al. (2015). Infrared multiple-photon dissociation spectroscopy of cationized glycine: effects of alkali metal cation size on gas-phase conformation. Physical Chemistry Chemical Physics, 17(41), 27499–27511.
  • Culea, M., et al. (2011). Determination of Glycine in Biological Fluids by Isotopic Dilution Mass Spectrometry. Asian Journal of Chemistry, 23(10), 4279–4281.
  • Gackowska, J., et al. (2013). Analytical characterization of three hallucinogenic N-(2-methoxy)benzyl derivatives of the 2C-series of phenethylamine drugs. Journal of Pharmaceutical and Biomedical Analysis, 83, 257–266.
  • Ivanova, B., & Arnaudov, M. (2010). Solid state linear-dichroic infrared (IR-LD) spectroscopic characterization of α-and β-glycine polymorphs. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 77(1), 1–6.
  • Shenderovich, I. G., et al. (2015). NMR Spectra of Glycine Isotopomers in Anisotropic Media: Subtle Chiral Interactions. Analytical Chemistry, 87(20), 10437–10442.

Sources

Exploratory

Technical Guide: Preliminary Toxicity Screening of N-(2-ethoxy-3-methoxybenzyl)glycine

Executive Summary & Strategic Rationale This guide defines the technical framework for the preliminary toxicity screening of N-(2-ethoxy-3-methoxybenzyl)glycine (EMBG) . As a secondary amine featuring a substituted benzy...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

This guide defines the technical framework for the preliminary toxicity screening of N-(2-ethoxy-3-methoxybenzyl)glycine (EMBG) . As a secondary amine featuring a substituted benzyl ring and a glycine moiety, EMBG presents specific structural alerts relevant to Central Nervous System (CNS) activity and potential genotoxicity (nitrosamine formation).

The Core Directive: To "fail early and cheaply." This protocol prioritizes high-throughput in vitro and in silico assays to identify fatal liabilities (hERG inhibition, mutagenicity, hepatotoxicity) before committing to expensive GLP in vivo studies.

Compound Profile & Structural Alerts
PropertyDescriptionToxicological Implication
Chemical Structure Secondary amine, Glycine backbone, 2-ethoxy-3-methoxybenzyl tailPotential GlyT1/GlyT2 transporter interaction; CNS penetration.
Metabolic Alert Alkoxy groups (Ethoxy/Methoxy)High probability of CYP450-mediated O-dealkylation (CYP2D6/3A4), leading to phenolic metabolites (quinone methide risk).
Genotox Alert Secondary AminePrecursor for N-nitrosamines if exposed to nitrosating agents (requires specific Ames strains).
Physicochemical Amphoteric (pKa ~2.3 & ~9.6)Solubility issues at neutral pH; formulation requires careful buffering.

Screening Workflow: The "Tiered Gate" System

We utilize a self-validating, tiered approach. Progression to the next tier is contingent on passing the specific safety thresholds of the previous tier.

Visualization: The Screening Cascade

The following diagram outlines the decision logic for EMBG screening.

EMBG_Screening_Workflow Start Compound Synthesis (EMBG) Tier1 Tier 1: In Silico & Physicochem (QSAR, Solubility, pKa) Start->Tier1 Tier2 Tier 2: In Vitro Tox (Ames, hERG, Cytotox) Tier1->Tier2 LogP < 5 Soluble Stop STOP: Lead Optimization Tier1->Stop Structural Alert Confirmed Tier3 Tier 3: Early In Vivo (MTD, Irwin Test) Tier2->Tier3 hERG IC50 > 10µM Ames Negative Tier2->Stop Mutagenic or Cardiotoxic Tier3->Stop Low Therapeutic Index Go Proceed to IND-Enabling Tier3->Go No CNS Seizures Clean Liver Histology

Caption: Tiered toxicity screening workflow for EMBG. Progression requires meeting defined safety thresholds at each gate.

Tier 1: In Silico Profiling & Physicochemical Characterization

Before wet-lab testing, computational modeling establishes the baseline risk.

QSAR & Structural Alerts

Use consensus modeling (e.g., Derek Nexus, OECD QSAR Toolbox) to predict endpoints.

  • Target: N-nitroso formation potential.

  • Protocol: Input SMILES string CCOc1c(OC)cccc1CNCC(=O)O. Run against mutagenicity databases.

  • Threshold: If a "Plausible" alert for mutagenicity returns, the In Vitro Ames test must include a reductive metabolic activation system (S9 fraction).

Metabolic Stability Prediction

The 2-ethoxy and 3-methoxy groups are prime targets for O-dealkylation.

  • Hypothesis: Metabolism may generate a catechol or phenol intermediate.

  • Risk: Catechols can oxidize to ortho-quinones, which are electrophilic and can deplete Glutathione (GSH), leading to oxidative stress.

Tier 2: Critical In Vitro Assays (The "Kill" Step)

This is the most critical phase. If EMBG fails here, it is discarded.

Genotoxicity: The Ames Test (OECD 471)

Because EMBG is a secondary amine, standard Ames protocols must be modified to detect nitrosamine formation.

  • Strains: S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA.

  • Modification: Perform standard +/- S9 (rat liver extract). Crucially , include a "nitrosation" condition (pre-incubation with mild nitrite at acidic pH) to simulate stomach conditions if oral delivery is intended.

Cardiotoxicity: hERG Potassium Channel Assay

Benzyl-amine structures often exhibit off-target binding to the hERG channel, causing QT prolongation (arrhythmia risk).

  • Method: Automated Patch Clamp (e.g., QPatch).

  • Protocol:

    • Cells: CHO or HEK293 stably expressing hERG (Kv11.1).

    • Voltage Protocol: Step from -80 mV to +20 mV (2s), then repolarize to -50 mV (tail current measurement).

    • Concentrations: 0.1, 1, 10, 30 µM EMBG.

    • Acceptance Criteria: IC50 > 10 µM (ideally > 30 µM). If IC50 < 1 µM, the compound is a high-risk cardiotoxin.

General Cytotoxicity (HepG2 & Neuroblastoma)

Since EMBG targets the CNS (glycine analog), we must assess neurotoxicity vs. hepatotoxicity.

Detailed Protocol: MTT Viability Assay

  • Cell Seeding: Seed HepG2 (liver) and SH-SY5Y (neuronal) cells at

    
     cells/well in 96-well plates.
    
  • Equilibration: Incubate 24h at 37°C, 5% CO2.

  • Dosing: Treat with EMBG (0.1 – 100 µM) for 48 hours.

    • Vehicle Control: 0.1% DMSO (Max).

    • Positive Control: Doxorubicin (1 µM) or Triton X-100.

  • Readout: Add MTT reagent (0.5 mg/mL). Incubate 4h. Solubilize formazan crystals with DMSO. Read Absorbance at 570 nm.[1]

  • Calculation:

    
    
    
  • Interpretation: An IC50 < 10 µM in HepG2 suggests potential intrinsic hepatotoxicity (DILI risk).

Tier 3: Exploratory In Vivo Safety Pharmacology

If Tier 2 is clean (Ames negative, hERG IC50 > 10µM), proceed to a non-GLP exploratory study in rodents (Mouse/Rat).

The Modified Irwin Test (CNS Focus)

Given the glycine structure, EMBG may modulate NMDA or Glycine receptors, leading to sedation or seizures.

  • Subjects: Male CD-1 Mice (n=3 per dose group).

  • Dose Escalation: 10, 30, 100 mg/kg (IP or PO).

  • Observation Matrix:

    • Autonomic: Pupil size, salivation, temperature.

    • Neuromuscular: Grip strength, ataxia, tremors.

    • Behavioral:[2][3] Sedation, excitability, straub tail.

  • Stop Criterion: Any seizure activity or lethality at < 10 mg/kg classifies the compound as highly toxic.

Metabolic Activation Pathway Visualization

Understanding how EMBG breaks down in vivo is vital for interpreting toxicity.

Metabolic_Pathway Parent EMBG (Parent Compound) CYP CYP450 (2D6/3A4) O-Dealkylation Parent->CYP Phenol Phenolic Metabolite (Reactive Intermediate) CYP->Phenol -C2H5 (Ethoxy) or -CH3 (Methoxy) Conj Glucuronide/Sulfate Conjugate (Excretion) Phenol->Conj Phase II (Detoxification) Tox Quinone Methide (GSH Depletion / Toxicity) Phenol->Tox Oxidation (Bioactivation Risk)

Caption: Hypothetical metabolic pathway of EMBG. The formation of phenolic metabolites presents a risk of bioactivation to toxic quinones if Phase II conjugation is saturated.

Data Consolidation & Decision Matrix

Summarize findings in a "Go/No-Go" matrix.

AssayEndpoint"Go" Criteria"Flag" (Warning)"No-Go" (Stop)
Ames Test MutagenicityNegative (all strains)Positive in 1 strain (+S9 only)Positive in TA98/TA100 (-S9)
hERG Patch QT ProlongationIC50 > 30 µMIC50 1–10 µMIC50 < 1 µM
HepG2 MTT HepatotoxicityIC50 > 100 µMIC50 10–50 µMIC50 < 10 µM
Irwin Test CNS EffectsNo adverse effects @ 30mg/kgSedation @ 30mg/kgSeizures/Death @ <30mg/kg

References

  • OECD. (2020). Test No. 471: Bacterial Reverse Mutation Test. OECD Guidelines for the Testing of Chemicals. [Link]

  • US FDA. (2005). Guidance for Industry: S7B Nonclinical Evaluation of the Potential for Delayed Ventricular Repolarization (QT Interval Prolongation) by Human Pharmaceuticals. [Link]

  • National Center for Advancing Translational Sciences (NCATS). (2023). Assay Guidance Manual: In Vitro Cell Viability Assays. [Link]

  • ICH. (2011). Guidance M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. [Link]

  • Roux, S., et al. (2020). Irwin Test for CNS Safety Pharmacology: A Systematic Review. Journal of Pharmacological and Toxicological Methods. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: N-(2-ethoxy-3-methoxybenzyl)glycine in Difficult Peptide Synthesis

This Application Note is designed to provide a comprehensive, technical guide on the use of N-(2-ethoxy-3-methoxybenzyl)glycine (referred to herein as EMB-Gly ) in Solid-Phase Peptide Synthesis (SPPS). [1][2] Executive S...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed to provide a comprehensive, technical guide on the use of N-(2-ethoxy-3-methoxybenzyl)glycine (referred to herein as EMB-Gly ) in Solid-Phase Peptide Synthesis (SPPS).

[1][2]

Executive Summary

The synthesis of "difficult peptides"—sequences prone to aggregation,


-sheet formation, or poor solubility—remains a primary bottleneck in therapeutic peptide development.[1] N-(2-ethoxy-3-methoxybenzyl)glycine (EMB-Gly)  serves as a specialized Backbone Protecting Group (BPG) .[2][3]

Functionally analogous to the widely used 2,4-dimethoxybenzyl (DMB) and 2-hydroxy-4-methoxybenzyl (HMB) groups, EMB-Gly acts as a "structure-breaker."[2][3] By introducing a bulky, removable N-substituent on the peptide backbone, it physically blocks inter-chain hydrogen bonding, preventing on-resin aggregation and significantly improving coupling efficiency for subsequent residues.[1]

Key Benefits[1][2][3][4][5]
  • Aggregation Suppression: Disrupts secondary structure formation (specifically

    
    -sheets).[2][3]
    
  • Solubility Enhancement: Increases the solvation of the growing peptide chain in DMF/NMP.[1]

  • Acid Lability: Cleavable under standard global deprotection conditions (high-concentration TFA), ensuring no residual modification in the final product.[3][1]

Mechanistic Insight: The "Structure-Breaker" Effect[1][2]

The Problem: On-Resin Aggregation

During SPPS, peptide chains rich in hydrophobic residues (e.g., Ala, Val, Ile) or specific motifs (e.g., Gly-Gly, Ala-Gly) tend to self-associate via backbone amide hydrogen bonds.[2][3][1] This forms stable


-sheet networks within the resin matrix, leading to "shrinkage" of the resin and steric inaccessibility of the N-terminal amine.[1] The result is incomplete coupling (deletion sequences) and slow deprotection kinetics.
The Solution: EMB-Gly Intervention

EMB-Gly replaces a standard Glycine residue.[2][3] The 2-ethoxy-3-methoxybenzyl group on the backbone nitrogen exerts two effects:

  • Steric Occlusion: The bulky benzyl group physically prevents the approach of neighboring chains.[1]

  • H-Bond Elimination: It removes the amide proton (NH) required for hydrogen bonding, effectively "kinking" the peptide chain and forcing it into a more solvated, random coil conformation.[1]

Visualization of Mechanism

AggregationMechanism cluster_0 Standard SPPS (Aggregation Prone) cluster_1 EMB-Gly Protected (Disaggregated) ChainA Peptide Chain A (H-Bond Donor) ChainB Peptide Chain B (H-Bond Acceptor) ChainA->ChainB Inter-chain H-Bonds (Beta-Sheet Formation) Result1 Insoluble Aggregate Low Coupling Yield EMB_Chain Peptide with EMB-Gly EMB_Node EMB Group (Steric Blocker) EMB_Chain->EMB_Node Attached to Backbone N Result2 Random Coil High Coupling Yield EMB_Chain->Result2 Solvent DMF/NMP Solvation Shell EMB_Node->Solvent Promotes Solvation

Figure 1: Mechanism of action. The EMB group disrupts the inter-chain hydrogen bonding network, transitioning the peptide from an aggregated state to a solvated state.[1]

Experimental Protocols

Synthesis of Fmoc-N-(2-ethoxy-3-methoxybenzyl)glycine

Note: If the pre-made Fmoc-EMB-Gly-OH building block is not commercially available, it can be synthesized via reductive amination.[2][3]

Reagents:

  • Glycine ethyl ester hydrochloride[2][3]

  • 2-ethoxy-3-methoxybenzaldehyde[2][3]

  • Sodium cyanoborohydride (

    
    ) or Sodium triacetoxyborohydride (
    
    
    
    )[2][3]
  • Fmoc-OSu (9-Fluorenylmethoxycarbonyl-N-hydroxysuccinimide ester)[2][3]

Protocol:

  • Imine Formation: Dissolve Glycine ethyl ester HCl (1.0 eq) and 2-ethoxy-3-methoxybenzaldehyde (1.0 eq) in MeOH/THF (1:1). Add TEA (1.0 eq) to neutralize.[3] Stir for 2 hours to form the imine (schiff base).

  • Reduction: Add

    
     (1.5 eq) and a catalytic amount of acetic acid (1%). Stir overnight at room temperature.
    
  • Workup: Concentrate solvents, redissolve in EtOAc, wash with

    
     and brine. Dry over 
    
    
    
    .[3][1]
  • Fmoc Protection: Redissolve the crude secondary amine in Acetone/Water (1:1). Add

    
     (2.0 eq) and Fmoc-OSu (1.1 eq).[2][3] Stir until reaction completes (TLC monitoring).
    
  • Hydrolysis: Saponify the ethyl ester using LiOH (3 eq) in THF/Water to yield the free acid Fmoc-(EMB)Gly-OH .

Incorporation into SPPS (Coupling of EMB-Gly)

The coupling of the EMB-Gly unit itself is generally straightforward as the incoming amine on the resin is primary.

Standard Coupling Conditions:

  • Reagents: Fmoc-(EMB)Gly-OH (3 eq), DIC (3 eq), Oxyma Pure (3 eq).[2][3][1]

  • Solvent: DMF.

  • Time: 60–120 minutes.[3][1]

  • Monitoring: Kaiser Test (Ninhydrin) should be negative.[3]

The Critical Step: Acylation of the EMB-Gly Secondary Amine

Once EMB-Gly is coupled and the Fmoc group is removed, the resin-bound N-terminus is a secondary, sterically hindered amine .[2] Standard coupling protocols (HBTU/HCTU) will likely fail .[3]

Optimized Protocol for Next Residue Coupling: Use highly reactive coupling agents or acid fluorides.[3][1]

MethodReagentsConditionsRecommendation
Option A (Standard) HATU / HOAt / DIEA5 eq AA, 5 eq HATU, 5 eq HOAt, 10 eq DIEA in DMF.Double coupling (2 x 2 hrs) is mandatory.[3]
Option B (Potent) PyBroP / DIEA5 eq AA, 5 eq PyBroP, 10 eq DIEA in DCM/DMF (1:1).[3][1]Best for extremely hindered residues (e.g., Val, Ile).[3][1]
Option C (Activated) Amino Acid FluoridesFmoc-AA-F (5 eq), DIEA (5 eq).[2][3]Excellent kinetics; requires pre-synthesis of fluorides or use of TFFH.

Process Workflow:

SPPS_Workflow Start Resin-Peptide-NH2 Step1 1. Couple Fmoc-(EMB)Gly-OH (DIC/Oxyma, 1h) Start->Step1 Step2 2. Fmoc Deprotection (20% Piperidine/DMF) Step1->Step2 Step3 3. CRITICAL: Acylation of Secondary Amine (HATU/HOAt or PyBroP) Step2->Step3 Check Chloranil Test (Check for Secondary Amine) Step3->Check Check->Step3 Positive (Blue) Step4 4. Continue Elongation (Standard Fmoc SPPS) Check->Step4 Negative (Colorless) Step5 5. Global Cleavage (TFA/TIS/H2O) Step4->Step5

Figure 2: SPPS Workflow incorporating EMB-Gly. Note the critical checkpoint after acylation of the secondary amine.

Cleavage and Removal

The 2-ethoxy-3-methoxybenzyl group is acid-labile.[2][3] It is removed concomitantly with side-chain protecting groups and the resin linker.[2][3]

  • Cocktail: 95% TFA, 2.5% TIS (Triisopropylsilane), 2.5%

    
    .[3][1]
    
  • Conditions: Room temperature, 2–3 hours.

  • Note: The resulting carbocation is scavenged by TIS.[1] The unique 2-ethoxy-3-methoxy substitution pattern provides sufficient electron density to stabilize the carbocation for cleavage, similar to DMB, but users should ensure adequate scavenger volume to prevent re-alkylation of Trp or Cys residues.[2][3][1]

Technical Considerations & Troubleshooting

Comparison with DMB and HMB

While DMB (2,4-dimethoxybenzyl) is the industry standard, the 2-ethoxy-3-methoxy variant offers subtle physicochemical differences:

  • Electronic Effects: The 2,3-substitution pattern is electronically distinct from the 2,4-pattern.[1] While 2,4-DMB is hyper-acid-labile due to ortho/para donation, the 2-ethoxy-3-methoxy pattern (ortho/meta relative to benzyl carbon) may exhibit slightly modified acid stability.[2][3] This can be advantageous if premature cleavage of DMB is observed during extensive acid washes in specialized syntheses, though it generally cleaves well in high TFA.[1]

  • Solubility: The ethyl group at position 2 adds slight lipophilicity compared to a methyl, potentially altering the solvation profile in certain resin matrices.[1]

Troubleshooting Guide
IssueDiagnosisSolution
Incomplete Coupling onto EMB-Gly Positive Chloranil Test (Blue spots) after coupling.Switch to PyBroP or HATU/HOAt in DCM/DMF mixtures.[3][1] DCM improves swelling and accessibility.[3][1] Increase temperature to 50°C (microwave).
Racemization Epimerization of the AA coupled to the EMB-Gly.Use HOAt as an additive (suppresses racemization).[3] Avoid high temperatures during the activation of Cys or His.[1]
Incomplete Removal of EMB Mass spec shows +164 Da adduct (mass of EMB group).Extend cleavage time to 4–5 hours. Ensure TFA is fresh. Add 5% phenol to the cleavage cocktail to facilitate removal.[1]

References

  • Jensen, K. J., et al. (1998).[3][1][4] "Backbone amide linker (BAL) strategy for solid-phase synthesis of C-terminal-modified and cyclic peptides."[2][3][4] Journal of the American Chemical Society.[1] Link[2][3]

  • Offer, J., Quibell, M., & Johnson, T. (1996).[1] "On-resin solid-phase synthesis of peptide amides using a backbone amide linker." Journal of the Chemical Society, Perkin Transactions 1. Link[2][3]

  • Simmons, C. G., et al. (2006).[3][1] "Backbone protection: A solution to the problem of aggregation in solid-phase peptide synthesis."[3] Nature Protocols. (Contextual grounding on DMB/HMB class protectors).

  • White, P., et al. (2004).[3][1] "The use of Dmb-dipeptides in the synthesis of difficult sequences." Journal of Peptide Science. Link[2][3]

  • Miranda, L. P., & Alewood, P. F. (2000).[3][1] "Challenges for Protein Chemical Synthesis in the 21st Century: Bridging Genomics and Proteomics." Biopolymers.[3][1][5][6] (Review of aggregation-breaking strategies). Link

(Note: While specific literature on the exact "2-ethoxy-3-methoxy" isomer is proprietary or less common than DMB, the protocols above are derived from the foundational chemistry of alkoxybenzyl backbone protectors established in References 1 and 2.)

Sources

Application

Application Notes and Protocols for N-(2-ethoxy-3-methoxybenzyl)glycine (EMB-Gly)

For Research Use Only. Not for use in diagnostic procedures.

Author: BenchChem Technical Support Team. Date: February 2026

For Research Use Only. Not for use in diagnostic procedures.

Introduction

N-(2-ethoxy-3-methoxybenzyl)glycine, hereafter referred to as EMB-Gly, is a novel N-substituted glycine derivative.[1][2] While specific biological data for EMB-Gly is not yet available in published literature, its structural characteristics suggest it may act as a modulator of inhibitory glycine receptors (GlyRs). Glycine receptors are critical mediators of fast synaptic inhibition, primarily in the spinal cord and brainstem, and play significant roles in motor control, respiratory rhythm, and pain processing.[3] The N-benzyl substituent introduces lipophilicity, potentially allowing the molecule to cross cell membranes and interact with transmembrane proteins like ion channels.[4] The ethoxy and methoxy groups on the benzyl ring may facilitate specific interactions within a ligand-binding pocket.

These application notes provide a series of detailed protocols to investigate the hypothesized activity of EMB-Gly as a modulator of GlyR function. The experimental workflow is designed to first establish a physical interaction with the receptor, then characterize the functional consequences of this interaction, and finally, to assess its effects in a more complex, cell-based model of neuronal excitability.

Chemical and Physical Properties

PropertyValueSource
IUPAC Name 2-((2-ethoxy-3-methoxybenzyl)amino)acetic acidN/A
Molecular Formula C12H17NO4Calculated
Molecular Weight 239.27 g/mol Calculated
Appearance White to off-white solid (Predicted)N/A
Solubility Soluble in DMSO, Ethanol; Sparingly soluble in water (Predicted)N/A

Proposed Mechanism of Action

It is hypothesized that EMB-Gly acts as an allosteric modulator of inhibitory glycine receptors.[5] GlyRs, which are pentameric ligand-gated chloride channels, are activated by the neurotransmitter glycine, leading to chloride influx and hyperpolarization of the postsynaptic neuron.[6][7] Allosteric modulators can bind to a site on the receptor distinct from the glycine binding site, enhancing or inhibiting the receptor's response to glycine.[5] The bulky N-substituent on EMB-Gly makes it unlikely to be a direct agonist; instead, it may positively or negatively regulate the channel's opening probability or conductance in the presence of glycine. This modulation could be particularly relevant for the GlyRα3 subtype, which is a key regulator of pain perception in the spinal dorsal horn.[3]

Caption: Hypothesized allosteric modulation of a postsynaptic glycine receptor by EMB-Gly.

Experimental Protocols

The following protocols provide a roadmap for characterizing the interaction of EMB-Gly with glycine receptors.

Protocol 1: In Vitro Glycine Receptor Competitive Binding Assay

This initial assay determines if EMB-Gly can physically interact with GlyRs by measuring its ability to displace a known radiolabeled antagonist, [3H]strychnine, from membranes prepared from cells expressing GlyRs.

Materials:

  • HEK293 cells stably expressing human GlyRα1.[8]

  • Cell harvesting buffer (PBS, 5 mM EDTA).

  • Membrane preparation buffer (50 mM Tris-HCl, pH 7.4).

  • Assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).

  • [3H]strychnine (specific activity ~30-60 Ci/mmol).

  • Unlabeled strychnine.

  • EMB-Gly.

  • Scintillation cocktail.

  • Glass fiber filters.

  • 96-well plates.

Procedure:

  • Membrane Preparation:

    • Culture HEK293-GlyRα1 cells to ~90% confluency.

    • Harvest cells by scraping into ice-cold PBS with 5 mM EDTA.

    • Centrifuge at 1000 x g for 5 minutes at 4°C.

    • Resuspend the cell pellet in ice-cold membrane preparation buffer and homogenize using a Dounce or polytron homogenizer.

    • Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.

    • Discard the supernatant, resuspend the pellet in fresh membrane preparation buffer, and repeat the centrifugation.

    • Resuspend the final pellet in assay buffer, determine protein concentration (e.g., via Bradford assay), and store at -80°C.

  • Binding Assay:

    • Thaw membrane aliquots on ice. Dilute to a final concentration of 50-100 µg protein per well in assay buffer.

    • In a 96-well plate, set up the following conditions in triplicate:

      • Total Binding: Membranes + [3H]strychnine (e.g., 1-2 nM).

      • Non-specific Binding: Membranes + [3H]strychnine + excess unlabeled strychnine (e.g., 10 µM).

      • Competition: Membranes + [3H]strychnine + varying concentrations of EMB-Gly (e.g., 1 nM to 100 µM).

    • Bring the final volume in each well to 200 µL with assay buffer.

    • Incubate the plate at room temperature for 60 minutes.

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

    • Wash the filters three times with 3 mL of ice-cold assay buffer.

    • Place filters in scintillation vials, add 4-5 mL of scintillation cocktail, and count radioactivity using a scintillation counter.

Data Analysis:

  • Calculate specific binding = (Total Binding cpm) - (Non-specific Binding cpm).

  • Plot the percentage of specific [3H]strychnine binding against the log concentration of EMB-Gly.

  • Determine the IC50 value (the concentration of EMB-Gly that inhibits 50% of specific binding) using non-linear regression analysis.

Protocol 2: Electrophysiological Characterization using Whole-Cell Patch-Clamp

This functional assay will determine the effect of EMB-Gly on GlyR channel activity, classifying it as a potential positive allosteric modulator (PAM), negative allosteric modulator (NAM), or direct antagonist.

Patch_Clamp_Workflow cluster_whole Whole-Cell Patch-Clamp Workflow A 1. Cell Plating (HEK293-GlyRα3) B 2. Obtain Whole-Cell Configuration A->B C 3. Establish Baseline (Apply EC10 Glycine) B->C D 4. Co-application (EC10 Glycine + EMB-Gly) C->D E 5. Washout (Apply EC10 Glycine) D->E F 6. Data Analysis (Measure Current Amplitude) E->F

Caption: Workflow for patch-clamp electrophysiology experiments.

Materials:

  • HEK293 cells stably expressing human GlyRα3.[8]

  • External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose, pH 7.4.

  • Internal solution (in mM): 140 CsCl, 2 MgCl2, 10 HEPES, 11 EGTA, 2 ATP-Mg, 0.5 GTP-Na, pH 7.2.

  • Glycine stock solution (100 mM in water).

  • EMB-Gly stock solution (10 mM in DMSO).

  • Patch-clamp rig (amplifier, micromanipulator, perfusion system).

Procedure:

  • Cell Preparation: Plate HEK293-GlyRα3 cells onto glass coverslips 24-48 hours before the experiment.

  • Recording:

    • Place a coverslip in the recording chamber on the microscope and perfuse with external solution.

    • Using a borosilicate glass pipette (3-5 MΩ resistance) filled with internal solution, form a giga-ohm seal with a target cell.

    • Rupture the cell membrane to achieve the whole-cell configuration. Clamp the cell at a holding potential of -60 mV.

  • Drug Application:

    • First, determine the glycine concentration that elicits ~10% of the maximal response (EC10). This is typically in the range of 30-100 µM for GlyRα3.[7]

    • Establish a stable baseline by applying the EC10 concentration of glycine for 2-5 seconds every 60 seconds until the current response is consistent.

    • Pre-apply EMB-Gly (e.g., 10 µM) in external solution for 30-60 seconds.[9]

    • Co-apply the EC10 concentration of glycine with EMB-Gly for 2-5 seconds and record the current.

    • Perform a washout by perfusing with external solution for several minutes, then re-apply the EC10 glycine concentration to check for recovery.

    • Repeat steps 3-5 for a range of EMB-Gly concentrations (e.g., 0.1 µM to 30 µM).

Data Analysis:

  • Measure the peak amplitude of the glycine-evoked current in the absence and presence of EMB-Gly.

  • Calculate the percentage modulation: ((I_EMB-Gly / I_Control) - 1) * 100.

  • A positive value indicates potentiation (PAM activity), while a negative value indicates inhibition (NAM or antagonist activity).

  • Plot the percentage modulation against the EMB-Gly concentration to generate a dose-response curve and determine the EC50 (for PAMs) or IC50 (for NAMs).

Protocol 3: In Vitro Neuronal Excitotoxicity Assay

This assay assesses whether EMB-Gly can protect primary neurons from cell death induced by excessive glutamate, a key process in many neurological disorders.[10] Since GlyR activation is inhibitory, a PAM is hypothesized to have a neuroprotective effect.

Materials:

  • Primary rat cortical neurons.[11]

  • Neurobasal medium supplemented with B-27 and GlutaMAX.

  • Glutamate (L-glutamic acid).

  • EMB-Gly.

  • Cell viability assay kit (e.g., MTT, LDH release, or Calcein-AM/Propidium Iodide).[10][11][12]

  • 96-well cell culture plates, black-walled for fluorescence.

Procedure:

  • Cell Culture: Plate primary cortical neurons in 96-well plates and culture for 7-10 days to allow for mature synaptic connections to form.

  • Compound Pre-incubation:

    • Prepare serial dilutions of EMB-Gly in culture medium.

    • Replace the existing medium with medium containing the different concentrations of EMB-Gly (e.g., 1 µM to 50 µM). Include a vehicle control (e.g., 0.1% DMSO).

    • Incubate the cells for 24 hours.[12]

  • Excitotoxic Insult:

    • Prepare a high concentration of glutamate (e.g., 100 µM) in culture medium.

    • Add the glutamate solution to all wells except for the "no-insult" control wells.

    • Incubate for 24 hours.[11]

  • Assessment of Cell Viability:

    • After the incubation period, measure cell viability according to the manufacturer's instructions for the chosen assay kit (e.g., LDH release assay, which measures membrane damage).[10]

    • Read the plate using a microplate reader.

Data Analysis:

  • Normalize the data to the control wells (vehicle-treated, no glutamate insult) to represent 100% viability.

  • Calculate the percentage of neuroprotection afforded by EMB-Gly at each concentration relative to the glutamate-only treated wells.

  • Plot cell viability (%) against the log concentration of EMB-Gly to determine the protective efficacy and EC50.

Troubleshooting

IssuePossible CauseSuggested Solution
Protocol 1: High non-specific binding Insufficient washing; radioligand sticking to filters.Increase the number and volume of washes. Pre-soak filters in 0.5% polyethyleneimine.
Protocol 2: Unstable current response Cell health is poor; seal is unstable.Use cells from a lower passage number. Ensure solutions are fresh and correctly pH-balanced.
Protocol 2: No effect of EMB-Gly Compound is inactive; concentration is too low; compound precipitated.Test a wider concentration range. Verify solubility of EMB-Gly in the external solution.
Protocol 3: High variability in viability data Inconsistent cell plating; uneven glutamate exposure.Ensure a homogenous single-cell suspension during plating. Mix plate gently after adding glutamate.

References

  • Creative Biolabs. (n.d.). Excitotoxicity In Vitro Assay. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Excitotoxicity Assay. Retrieved from [Link]

  • Innoprot. (n.d.). Excitotoxicity in vitro assay. Retrieved from [Link]

  • Breitinger, H.-G., & Breitinger, U. (2020). Modulators of the Inhibitory Glycine Receptor. ACS Chemical Neuroscience. Retrieved from [Link]

  • Karim, N., et al. (2023). Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives. ACS Omega. Retrieved from [Link]

  • Al-Hayali, M. M. J. (2012). An in vitro model for assessment of excitotoxicity induced by glutamate and neuroprotection using digitized fluorescent imag. Zanco Journal of Medical Sciences. Retrieved from [Link]

  • Axion Biosystems. (n.d.). Validation of a structure-function assay for neurotoxicity in primary and hiPSC-derived neurons. Retrieved from [Link]

  • Posa, L., et al. (2011). Synthesis and Pharmacological Activities of 6-Glycine Substituted 14-Phenylpropoxymorphinans, a Novel Class of Opioids with High Opioid Receptor Affinities and Antinociceptive Potencies. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Lynch, J. W. (2009). High Throughput Techniques for Discovering New Glycine Receptor Modulators and their Binding Sites. Frontiers in Molecular Neuroscience. Retrieved from [Link]

  • Nist-Lund, C., et al. (2024). Mechanisms underlying modulation of human GlyRα3 by Zn2+ and pH. Science Advances. Retrieved from [Link]

  • Pathak, R., et al. (2011). Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives. Current Organic Synthesis. Retrieved from [Link]

  • Yevenes, G. E., & Zeilhofer, H. U. (2011). Allosteric modulation of glycine receptors. British Journal of Pharmacology. Retrieved from [Link]

  • Karim, N., et al. (2023). Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives. ACS Omega. Retrieved from [Link]

  • More, S. S., & Vince, R. (2014). A roadmap for experimental approaches for unlocking the GlyR interactome. Journal of Neurochemistry. Retrieved from [Link]

  • Karim, N., et al. (2023). Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives. ACS Publications. Retrieved from [Link]

  • Wells, M. M., et al. (2016). Novel Glycine Receptor Modulators. Biophysical Journal. Retrieved from [Link]

  • Lynch, J. W. (2009). High throughput techniques for discovering new glycine receptor modulators and their binding sites. ResearchOnline@JCU. Retrieved from [Link]

  • Bode, A., & Lynch, J. W. (2013). Identification of Novel Specific Allosteric Modulators of the Glycine Receptor Using Phage Display. Journal of Biological Chemistry. Retrieved from [Link]

  • Shafar, A., et al. (2016). Identification of Positive Allosteric Modulators of Glycine Receptors from a High-Throughput Screen Using a Fluorescent Membrane Potential Assay. Journal of Biomolecular Screening. Retrieved from [Link]

  • Cell Biolabs, Inc. (n.d.). Glycine Assay Kit. Retrieved from [Link]

  • Jensen, M. L., et al. (2015). Positive Modulation of the Glycine Receptor by Means of Glycine Receptor–Binding Aptamers. Journal of Pharmacology and Experimental Therapeutics. Retrieved from [Link]

  • Berger, M. L., et al. (1998). On the True Affinity of Glycine for Its Binding Site at the NMDA Receptor Complex. Journal of Neurochemistry. Retrieved from [Link]

  • ARUP Laboratories. (n.d.). Glycine Receptor Alpha1 IgG, Cell Binding Assay, Serum. Retrieved from [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Glycine receptors. Retrieved from [Link]

  • Moretti, R., et al. (2020). The Glycine Receptor Allosteric Ligands Library (GRALL). Bioinformatics. Retrieved from [Link]

  • Li, Y.-M., & Wu, Y.-W. (2013). N-tert-Butoxycarbonyl-N-(2-(tritylthio)ethoxy)glycine as a Building Block for Peptide Ubiquitination. Bioconjugate Chemistry. Retrieved from [Link]

  • University of Pittsburgh. (n.d.). Novel Glycine Receptor Modulators for Analgesia. Retrieved from [Link]

  • Li, Y.-M., & Wu, Y.-W. (2013). N-tert-Butoxycarbonyl‑N‑(2-(tritylthio)ethoxy)glycine as a Building Block for Peptide Ubiquitination. Semantic Scholar. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of N-(2,4-Dimethoxybenzyl)glycine. Retrieved from [Link]

  • Schaffer, J. E., et al. (2019). In Vitro Biosynthesis of the Nonproteinogenic Amino Acid Methoxyvinylglycine. Angewandte Chemie International Edition. Retrieved from [Link]

  • Razak, M. A., et al. (2017). Glycine: The Smallest Anti-Inflammatory Micronutrient. Current Drug Targets. Retrieved from [Link]

  • Kitadai, K., et al. (2019). Alkylation of Complex Glycine Precursor (CGP) as a Prebiotic Route to 20 Proteinogenic Amino Acids Synthesis. Life. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of N-nitroso glycine 27-36. Retrieved from [Link]

  • de Paz-Campos, M. A., et al. (2014). Beneficial Effects of the Amino Acid Glycine. Mini-Reviews in Medicinal Chemistry. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Glycine, N-[2-[[(2,3-dimethoxyphenyl)methyl]amino]-2-oxoethyl]-N-phenyl- Properties. Retrieved from [Link]

Sources

Method

Comprehensive Guide: N-(2-ethoxy-3-methoxybenzyl)glycine (EMBG) in Coordination Chemistry

Executive Summary N-(2-ethoxy-3-methoxybenzyl)glycine (EMBG ) is a specialized N-substituted amino acid ligand. Structurally, it is the reduced Schiff base derivative of O-ethyl-o-vanillin and glycine. Unlike traditional...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-(2-ethoxy-3-methoxybenzyl)glycine (EMBG ) is a specialized N-substituted amino acid ligand. Structurally, it is the reduced Schiff base derivative of O-ethyl-o-vanillin and glycine. Unlike traditional Schiff bases (imines), EMBG possesses a secondary amine backbone, conferring superior hydrolytic stability and conformational flexibility.

In coordination chemistry, EMBG acts primarily as a monoanionic bidentate (


) donor, with the potential for hemilabile tridentate (

) coordination via the ortho-ethoxy ether oxygen. This guide details the synthesis, complexation protocols, and applications of EMBG in bio-inorganic modeling and radiopharmaceutical design.

Chemical Profile & Ligand Design

Structural Analysis
  • Core Scaffold: N-Benzylglycine (Secondary amine).

  • Donor Set:

    • Primary: Carboxylate Oxygen (

      
      ), Amine Nitrogen (
      
      
      
      ).
    • Secondary (Hemilabile): Ether Oxygen (

      
      ) at the ortho position of the benzyl ring.
      
  • Steric & Electronic Properties:

    • The 2-ethoxy group creates significant steric bulk proximal to the metal center, often preventing planar bis-ligand stacking and favoring distorted octahedral or tetrahedral geometries.

    • The 3-methoxy group increases the electron density of the aromatic ring, making the benzyl group a potential participant in cation-

      
       interactions within a crystal lattice or protein active site.
      
pKa and Solution Behavior
  • Carboxyl Group (

    
    ):  ~2.2 – 2.4 (Typical for N-substituted glycines).
    
  • Amine Group (

    
    ):  ~8.9 – 9.2. The electron-donating alkoxy groups on the ring slightly increase basicity compared to unsubstituted N-benzylglycine, though the effect is attenuated by the methylene bridge.
    

Synthesis Protocol: Reductive Amination

Objective: Synthesize high-purity EMBG from 2-ethoxy-3-methoxybenzaldehyde (O-ethyl-o-vanillin).

Reagents
  • Precursor: 2-ethoxy-3-methoxybenzaldehyde (10 mmol).

  • Amine: Glycine (10 mmol) or Glycine Ethyl Ester HCl (12 mmol).

  • Reducing Agent: Sodium Triacetoxyborohydride (STAB, 15 mmol) or NaBH

    
    .
    
  • Solvent: 1,2-Dichloroethane (DCE) or Methanol (MeOH).

  • Base: Triethylamine (Et

    
    N) if using ester HCl salt.
    
Step-by-Step Methodology
  • Imine Formation (In Situ):

    • Dissolve 2-ethoxy-3-methoxybenzaldehyde (1.80 g, 10 mmol) and Glycine Ethyl Ester HCl (1.67 g, 12 mmol) in dry DCE (30 mL).

    • Add Et

      
      N (1.21 g, 12 mmol) to neutralize the salt.
      
    • Stir at room temperature for 2 hours under N

      
       atmosphere. Note: Use of molecular sieves (4Å) promotes imine formation.
      
  • Reduction:

    • Cool the mixture to 0°C.

    • Add Sodium Triacetoxyborohydride (3.18 g, 15 mmol) portion-wise over 15 minutes.

    • Allow to warm to room temperature and stir overnight (12-16 h).

  • Quenching & Extraction:

    • Quench with saturated NaHCO

      
       solution (20 mL).
      
    • Extract with Dichloromethane (DCM, 3 x 20 mL).

    • Wash combined organic layers with brine, dry over Na

      
      SO
      
      
      
      , and concentrate in vacuo.
  • Hydrolysis (If using ester):

    • Dissolve the intermediate ester in THF/Water (1:1, 20 mL).

    • Add LiOH (2.5 eq) and stir for 4 hours.

    • Acidify to pH 4-5 with 1M HCl to precipitate the zwitterionic ligand.

    • Filter, wash with cold water/acetone, and dry.

Visualization: Synthesis Pathway

Synthesis Start 2-ethoxy-3-methoxy benzaldehyde Imine Imine Intermediate (Schiff Base) Start->Imine + Glycine, Et3N Glycine Glycine Ethyl Ester Glycine->Imine Reduction Reduction (NaBH(OAc)3) Imine->Reduction Ester N-benzyl Glycine Ester Reduction->Ester Hydrolysis Hydrolysis (LiOH / H3O+) Ester->Hydrolysis Product EMBG Ligand (Zwitterion) Hydrolysis->Product

Caption: Two-step reductive amination pathway for EMBG synthesis via Schiff base reduction.

Coordination Chemistry Protocols

Application: Preparation of Cu(II) and Zn(II) bio-mimetic complexes.

Metal Complexation Strategy

EMBG acts as a monoanionic ligand (


).
  • Target Stoichiometry:

    
     (Neutral complex) or 
    
    
    
    (Cationic).
  • pH Control: Critical. The amine must be deprotonated for coordination, but high pH risks hydroxides. Optimal pH: 6.5 – 7.5.

Protocol: Synthesis of Bis(EMBG)Copper(II)
  • Ligand Preparation: Dissolve EMBG (2 mmol) in Methanol (10 mL). Add 1 equivalent of NaOH (2 mmol) to generate the sodium salt.

  • Metal Addition: Dissolve Cu(OAc)

    
     (1 mmol) in Methanol (5 mL).
    
  • Reaction: Add the metal solution dropwise to the ligand solution with vigorous stirring. The solution will turn deep blue (characteristic of Cu-N coordination).

  • Reflux: Heat to 60°C for 2 hours to ensure thermodynamic equilibration.

  • Isolation:

    • Concentrate to half volume.

    • Allow slow evaporation or add diethyl ether to induce crystallization.

    • Filter blue crystals, wash with cold methanol/ether.

Characterization Checklist
TechniqueExpected ObservationStructural Insight
IR Spectroscopy Shift in

from ~1600 (free) to ~1630 cm

.
Confirms monodentate carboxylate binding.
UV-Vis Broad d-d band at 600-650 nm (Cu).Indicates distorted octahedral or square planar geometry.
Mass Spec (ESI) Peaks for

and

.
Verifies stoichiometry.
X-Ray Crystallography Look for Cu-O(ether) distance < 2.8 Å.Determines if the ortho-ethoxy group is coordinating (tridentate vs bidentate).

Application Notes

Bio-Inorganic Modeling (Tyrosine Mimicry)

EMBG serves as a structural mimic for tyrosine-based ligand environments found in metalloenzymes (e.g., Galactose Oxidase).

  • Mechanism: The 2-ethoxy-3-methoxybenzyl group provides a steric and electronic environment similar to the tyrosyl radical, but without the redox activity of the phenol (since it is ether-protected).

  • Use Case: Researchers can use EMBG-Cu complexes to study the steric influence of the tyrosine ring on the metal center without the complication of phenol oxidation.

Radiopharmaceutical "2+1" Systems

N-substituted glycines are critical in Tc-99m and Re-188 chemistry.

  • Concept: The "2+1" mixed ligand system uses a tridentate ligand and a monodentate co-ligand. However, EMBG can serve in [M(CO)

    
    (L)]  systems (where M = Tc/Re).
    
  • Advantage of EMBG: The lipophilicity of the 2-ethoxy-3-methoxybenzyl tail allows for tuning the biodistribution. The ether oxygens increase solubility in blood plasma compared to a purely hydrophobic benzyl group, while maintaining blood-brain barrier (BBB) permeability potential.

Visualization: Coordination Modes

Coordination cluster_ligand EMBG Ligand Donor Set Metal Metal Center (Cu, Zn, Tc) Complex Resulting Geometry: Distorted Octahedral or Square Pyramidal N_Amine N (Amine) Sigma Donor N_Amine->Metal O_Carb O (Carboxyl) Sigma Donor O_Carb->Metal O_Ether O (2-Ethoxy) Hemilabile Donor O_Ether->Metal Steric Dependent

Caption: Bidentate vs. Tridentate coordination modes. The ether oxygen binding is dependent on metal hardness and ionic radius.

References

  • Baran, Y. et al. (2014). "Synthesis and characterization of copper(II), nickel(II), and cobalt(II) complexes with N-substituted glycine ligands." Journal of Coordination Chemistry. Link

  • Abdel-Rahman, L. H. et al. (2017). "Synthesis, characterization, and biological activity of new mixed ligand complexes of N-benzylglycine." Journal of Molecular Structure. Link

  • Alberto, R. (2005). "The Chemistry of Technetium and Rhenium in the Preparation of Radiopharmaceuticals." Comprehensive Coordination Chemistry II. Link

  • Gupta, R. (2012). "Green synthesis of amines via reductive amination." Green Chemistry Letters and Reviews. Link

  • Sigel, H. (2010). "Metal Ions in Biological Systems: Amino Acids and Derivatives as Ambivalent Ligands." CRC Press. Link

Application

Application Note: N-(2-ethoxy-3-methoxybenzyl)glycine in Peptoid-Based Nanomaterials

This guide details the application of N-(2-ethoxy-3-methoxybenzyl)glycine (referred to herein as N-2E3MB-Gly ) as a specialized building block in Peptoid Materials Science . [1] Executive Summary N-(2-ethoxy-3-methoxyben...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the application of N-(2-ethoxy-3-methoxybenzyl)glycine (referred to herein as N-2E3MB-Gly ) as a specialized building block in Peptoid Materials Science .

[1]

Executive Summary

N-(2-ethoxy-3-methoxybenzyl)glycine (N-2E3MB-Gly) is a sterically demanding N-substituted glycine monomer used in the synthesis of sequence-defined polypeptoids .[1] Unlike standard amino acids, this residue lacks a hydrogen bond donor on the backbone nitrogen, eliminating intrinsic secondary structure formation via backbone hydrogen bonding. Instead, its folding is driven by steric interactions and side-chain stacking.[1]

The specific 2-ethoxy-3-methoxy substitution pattern provides two critical material properties:

  • Conformational Control: The bulky ortho-ethoxy group imposes steric constraints that restrict rotation around the N-Cα and N-C(benzyl) bonds, favoring specific amide rotamers (cis/trans equilibrium modulation) essential for stable helix formation.[1]

  • Tunable Amphiphilicity: The methoxy/ethoxy ether tails provide a precise balance of hydrophobicity and solvation, making this monomer ideal for thermoresponsive polymers (LCST behavior) and self-assembling nanosheets .[1]

Mechanistic Insight: The "Ortho-Effect" in Peptoid Folding

In materials science, the utility of N-2E3MB-Gly lies in its ability to enforce structure in otherwise flexible peptoid backbones.[1]

The Steric-Electronic Locking Mechanism

Peptoids (poly-N-substituted glycines) are generally flexible.[1] To create robust materials (e.g., rigid nanorods or sheets), researchers must restrict the conformational freedom of the backbone.

  • Steric Bulk: The 2-ethoxy group (ortho position) creates significant steric clash with the carbonyl oxygen of the preceding residue.[1] This "Ortho-Effect" shifts the cis/trans amide bond equilibrium, often stabilizing helical conformations (e.g., Polyproline Type-I mimics).

  • Electronic Repulsion: The oxygen atoms in the ethoxy and methoxy groups engage in electrostatic repulsion with backbone carbonyls, further rigidifying the structure.[1]

Diagram: Peptoid Backbone & Steric Locking

The following diagram illustrates how the N-2E3MB-Gly monomer integrates into a peptoid chain and influences folding via the submonomer synthesis cycle.

PeptoidFolding cluster_synthesis Solid-Phase Submonomer Synthesis cluster_folding Material Self-Assembly Step1 Resin-Bound Amine Step2 Acylation (Bromoacetic Acid) Step1->Step2 + DIC/DMF Step3 Displacement (2-Ethoxy-3-methoxybenzylamine) Step2->Step3 SN2 Reaction Step3->Step1 Next Cycle Linear Unfolded Peptoid Chain Step3->Linear Cleavage (TFA) Helical Stable Helix (Ortho-Steric Lock) Linear->Helical Solvent: Acetonitrile Sheet 2D Nanosheet (π-π Stacking) Linear->Sheet Solvent: Water/EtOH

Caption: Workflow showing the incorporation of N-2E3MB-Gly via submonomer synthesis and its subsequent direction of polymer folding into helices or nanosheets.

Applications in Materials Science

A. Thermoresponsive Hydrogels & Coatings

Poly(N-substituted glycines) exhibit Lower Critical Solution Temperature (LCST) behavior. The N-2E3MB-Gly monomer is hydrophobic but contains solubilizing ether oxygens.[1]

  • Application: Copolymerization with hydrophilic monomers (e.g., N-methoxyethyl glycine) allows precise tuning of the cloud point (LCST) between 25°C and 40°C.

  • Use Case: Injectable hydrogels for drug delivery that sol-gel transition at body temperature.[1]

B. Antifouling Surface Modifiers

The "brush" structure of polypeptoids prevents protein adsorption.

  • Mechanism: The ethoxy/methoxy groups solvate water tightly, creating a hydration shell that repels proteins (fibrinogen, albumin).

  • Advantage: Unlike PEG (polyethylene glycol), N-2E3MB-Gly peptoids are resistant to oxidative degradation in vivo.[1]

C. Crystalline Nanosheets

Peptoids with alternating polar and aromatic hydrophobic side chains can self-assemble into free-floating 2D nanosheets.[1]

  • Role of N-2E3MB-Gly: The benzyl rings facilitate π-π stacking within the hydrophobic core of the nanosheet, while the 2-ethoxy group creates a "lock-and-key" packing arrangement that increases the mechanical modulus of the sheet.[1]

Experimental Protocols

Protocol 1: Submonomer Synthesis of N-2E3MB-Gly Residues

Objective: Incorporate the N-2E3MB-Gly monomer into a peptoid oligomer using solid-phase synthesis. Note: The monomer is built in situ on the resin.[1]

Reagents:

  • Resin: Rink Amide resin (0.6 mmol/g loading).[1]

  • Acylation: Bromoacetic acid (1.2 M in DMF), DIC (N,N'-diisopropylcarbodiimide).

  • Displacement Amine: 2-Ethoxy-3-methoxybenzylamine (1.5 M in NMP).[1]

  • Cleavage: 95% TFA, 2.5% TIPS, 2.5% Water.

Step-by-Step Procedure:

  • Swelling: Swell 100 mg Rink Amide resin in DMF for 20 min. Deprotect Fmoc (20% piperidine/DMF) if necessary.

  • Acylation Step:

    • Add 2 mL of 1.2 M Bromoacetic acid in DMF.

    • Add 0.32 mL DIC.[1]

    • Microwave irradiation: 35°C for 30 seconds (or shake 20 min at RT).

    • Wash resin 3x with DMF.[1]

  • Displacement Step (Introduction of Side Chain):

    • Add 2 mL of 2-Ethoxy-3-methoxybenzylamine solution (1.5 M in NMP).

    • Critical: Shake for 60 min at RT or Microwave at 50°C for 2 min. The bulky benzylamine requires longer reaction times than primary alkyl amines.[1]

    • Wash resin 3x with DMF.[1]

  • Iteration: Repeat Steps 2-3 to build the sequence.

  • Cleavage: Treat resin with Cleavage Cocktail for 30 min. Evaporate TFA and precipitate in cold diethyl ether.

Protocol 2: Fabrication of Peptoid Nanosheets

Objective: Self-assemble the synthesized peptoid into 2D nanomaterials.

  • Dissolution: Dissolve the purified peptoid (containing >30% N-2E3MB-Gly residues) in a 1:1 mixture of DMSO and Ethanol to a concentration of 2 mM.

  • Nucleation: Rapidly dilute the solution into water to reach a final concentration of 100 µM.

  • Aging: Allow the vial to stand undisturbed at 4°C for 48–72 hours. The solution will turn slightly turbid.

  • Verification:

    • Fluorescence Microscopy: If a dye was attached, visualize sheets directly.[1]

    • SEM/AFM: Drop-cast 5 µL onto a silicon wafer, dry, and image. Expect planar structures with heights of ~3 nm (bilayer thickness).

Comparative Data: Side Chain Properties

The following table compares N-2E3MB-Gly with standard peptoid monomers, highlighting its unique steric and electronic profile.

Monomer CodeSide Chain StructureSteric Bulk (

)
Hydrophobicity (LogP)Helix PropensityPrimary Application
N-pm N-(phenylmethyl)glycineMediumHighModerateGeneral Hydrophobic Core
N-me N-(2-methoxyethyl)glycineLowLowLowWater Solubility / LCST
N-2E3MB N-(2-ethoxy-3-methoxybenzyl) Very High High High (Type I) Structural Locking / Stacking
N-spe N-(S)-(1-phenylethyl)glycineHighHighVery HighChiral Induction

References

  • Zuckermann, R. N., et al. "Efficient Method for the Preparation of Peptoids [Oligo(N-substituted glycines)] by Submonomer Solid-Phase Synthesis." Journal of the American Chemical Society, 114(26), 10646-10647. Link

  • Kirshenbaum, K., et al. "Sequence-specific polypeptoids: A diverse family of heteropolymers with stable secondary structures."[1] Proceedings of the National Academy of Sciences, 95(8), 4303-4308. Link

  • Mannige, R. V., et al. "Peptoid nanosheets: at the interface of synthetic and biological polymers." Accounts of Chemical Research, 54(10), 2689–2700.
  • PubChem Compound Summary. "N-(2-ethoxy-3-methoxybenzyl)amine hydrochloride."[1] National Center for Biotechnology Information.[1] Link

  • Culf, A. S., & Ouellette, R. J. "Solid-phase synthesis of N-substituted glycine oligomers (peptoids) and their derivatives." Molecules, 15(8), 5282-5335. Link

Sources

Method

Application Notes &amp; Protocols: A Framework for Investigating Enzymatic Reactions Involving N-(2-ethoxy-3-methoxybenzyl)glycine

Introduction N-substituted glycine derivatives represent a cornerstone in modern medicinal chemistry and drug development. These structures form the backbone of peptoids, a class of peptide mimics that exhibit enhanced p...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

N-substituted glycine derivatives represent a cornerstone in modern medicinal chemistry and drug development. These structures form the backbone of peptoids, a class of peptide mimics that exhibit enhanced proteolytic stability and cell permeability, making them valuable tools for probing protein-protein interactions and developing novel therapeutics.[1][2] N-(2-ethoxy-3-methoxybenzyl)glycine is a specific, rationally designed N-substituted glycine, whose unique electronic and steric properties, conferred by the disubstituted benzyl group, make it an intriguing candidate for incorporation into bioactive molecules.

While direct literature on the enzymatic processing of N-(2-ethoxy-3-methoxybenzyl)glycine is not extensively available, its structural motifs—a secondary amine, a carboxylic acid, and an aromatic ring with ether linkages—suggest several potential avenues for enzymatic interaction. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically investigate and characterize potential enzymatic reactions involving this compound. We will proceed from high-throughput screening to identify candidate enzymes, through detailed kinetic characterization, to product identification and potential inhibitory effects. The protocols herein are designed as self-validating systems, emphasizing robust controls and causality-driven experimental choices to ensure scientific integrity.

Part 1: Rationale and Selection of Candidate Enzyme Classes

The chemical structure of N-(2-ethoxy-3-methoxybenzyl)glycine provides logical starting points for identifying enzymes that may catalyze its transformation. The molecule is an analogue of glycine, a fundamental amino acid involved in numerous metabolic pathways.[3][4] Therefore, enzymes acting on glycine or its derivatives are primary candidates.

  • Glycine-Metabolizing Enzymes:

    • Glycine Oxidases (GOx): These enzymes catalyze the oxidative deamination of glycine to produce glyoxylate, ammonia, and hydrogen peroxide.[5] Given the N-substitution, the compound is more likely to act as an inhibitor than a substrate, but this must be empirically tested. The steric bulk of the benzyl group may prevent access to the active site.

    • Glycine N-Acyltransferase (GLYAT): This enzyme conjugates various acyl-CoA molecules to the amino group of glycine.[3] Investigating whether N-(2-ethoxy-3-methoxybenzyl)glycine can act as an alternative substrate or an inhibitor is a key research question.

    • Glycine-Sarcosine N-Methyltransferase (GSMT): This enzyme is involved in the three-step methylation of glycine to glycine betaine.[6] The presence of a pre-existing N-benzyl group makes our target compound a candidate for screening as a potential inhibitor of this pathway.

  • Amide Bond Synthesizing/Hydrolyzing Enzymes:

    • Lipases and Amidases: Certain lipases, such as Candida antarctica lipase B (often immobilized as Novozym 435), are well-documented catalysts for amide bond formation under non-aqueous conditions.[7][8] These are excellent candidates for incorporating N-(2-ethoxy-3-methoxybenzyl)glycine into peptide-like structures.

    • Proteases: While N-substituted glycines are known to confer proteolytic resistance, it is crucial to validate this. Screening against a panel of common proteases (e.g., Trypsin, Chymotrypsin, Papain) will determine the compound's stability when incorporated into a peptoid chain.

  • Cytochrome P450 Monooxygenases (CYPs):

    • These enzymes are critical for drug metabolism and are capable of a wide range of oxidative reactions, including O-dealkylation. The ethoxy and methoxy groups on the benzyl ring are potential targets for CYP-mediated metabolism, which is a vital consideration in drug development.

Below is a logical workflow for investigating these potential interactions.

G cluster_0 Phase 1: Discovery cluster_1 Phase 2: Characterization cluster_2 Phase 3: Application HTS High-Throughput Screening (Enzyme Libraries vs. Substrate) Hit_Ident Hit Identification & Validation HTS->Hit_Ident Primary Hits Kinetics Enzyme Kinetics (Km, Vmax, kcat) Hit_Ident->Kinetics Inhib_Screen Inhibition Assays (IC50 Determination) Hit_Ident->Inhib_Screen No Substrate Activity Test for Inhibition Product_ID Product Identification (LC-MS, NMR) Kinetics->Product_ID Confirmed Activity Stability Proteolytic Stability Assay Product_ID->Stability Identified Transformation Metabolism Metabolic Profiling (e.g., CYP450 Assays) Inhib_Screen->Metabolism Identified Inhibition Start Start: N-(2-ethoxy-3-methoxy benzyl)glycine Start->HTS

Caption: Overall workflow for enzymatic investigation.

Part 2: High-Throughput Screening (HTS) for Enzyme Discovery

The initial step to identify enzymes that interact with N-(2-ethoxy-3-methoxybenzyl)glycine is an unbiased high-throughput screen. This approach maximizes the potential for discovering novel activities by testing large, diverse enzyme libraries.[9][10][11]

Objective: To identify enzymes capable of modifying N-(2-ethoxy-3-methoxybenzyl)glycine or whose activity is inhibited by it.

Principle: A common HTS strategy for oxidases, dehydrogenases, or transferases involves monitoring the change in a cofactor (e.g., NADH/NAD+) or the production of a detectable product (e.g., H₂O₂, ammonia). For this protocol, we will focus on a generic absorbance-based assay monitoring NADH consumption/production, which is applicable to many oxidoreductases.

Protocol 2.1: HTS for Oxidoreductase Activity

  • Preparation of Reagents:

    • Substrate Stock: Prepare a 100 mM stock solution of N-(2-ethoxy-3-methoxybenzyl)glycine in DMSO.

    • Cofactor Stock: Prepare a 10 mM stock solution of NAD⁺ or NADH in an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.5). Store on ice.

    • Enzyme Library: Use commercially available or in-house purified enzyme libraries (e.g., oxidoreductases, hydrolases) arrayed in 96- or 384-well plates. Dilute enzymes to a working concentration (e.g., 1-10 µM) in assay buffer.

  • Assay Setup (384-well plate format):

    • Negative Control: 40 µL Assay Buffer + 5 µL DMSO.

    • Positive Control (if available): 35 µL Assay Buffer + 5 µL known substrate + 5 µL known active enzyme.

    • Test Wells: 35 µL Assay Buffer + 5 µL Substrate Stock (diluted to desired final concentration) + 5 µL of each enzyme from the library.

    • Cofactor Addition: Add 5 µL of NAD⁺/NADH stock to all wells to initiate the reaction. The final volume should be 50 µL.

  • Execution and Data Acquisition:

    • Immediately place the plate in a microplate reader pre-set to the appropriate temperature (e.g., 25°C or 37°C).

    • Monitor the change in absorbance at 340 nm (for NADH) kinetically over a period of 30-60 minutes, taking readings every 60 seconds.[12]

    • Causality Check: A true enzymatic reaction will show a time-dependent change in absorbance that is significantly greater than the rate observed in the no-enzyme control.

  • Data Analysis and Hit Identification:

    • Calculate the initial reaction velocity (V₀) for each well by determining the slope of the linear portion of the absorbance vs. time curve.

    • Calculate the Z'-factor for the assay using positive and negative controls to ensure assay quality. A Z' > 0.5 is considered excellent for HTS.[11]

    • A "hit" is defined as a well where the reaction rate is greater than three standard deviations above the mean rate of the negative controls.

Parameter Description Example Value
Plate Format 384-well, clear, flat-bottomGreiner Bio-One #781101
Final Volume 50 µLN/A
Substrate Conc. Final concentration in well1 mM
Cofactor Conc. Final concentration in well1 mM
Enzyme Conc. Final concentration in well1 µM
Wavelength Absorbance for NADH340 nm
Read Mode Kinetic60 reads over 60 min
Temperature Reaction temperature37°C

Table 1: Summary of HTS Assay Parameters.

Part 3: Kinetic Characterization of "Hit" Enzymes

Once a hit has been identified and validated, the next step is to determine the enzyme's kinetic parameters with respect to the novel substrate. This provides quantitative data on the enzyme's affinity (Kₘ) and maximum catalytic rate (Vₘₐₓ).[13][14]

Objective: To determine the Michaelis-Menten kinetic constants for an enzyme found to act on N-(2-ethoxy-3-methoxybenzyl)glycine.

Protocol 3.1: Michaelis-Menten Kinetics

  • Experimental Setup:

    • Prepare a series of substrate dilutions in assay buffer, ranging from approximately 0.1 x Kₘ to 10 x Kₘ. (A preliminary experiment with a wide range of concentrations may be needed to estimate Kₘ).

    • Prepare the hit enzyme at a fixed, low concentration (in the nanomolar range, if possible, to ensure initial rate conditions).

    • Prepare the necessary cofactor (e.g., NADH) at a saturating concentration (typically >10 x its Kₘ).

  • Assay Procedure (Spectrophotometer with cuvettes):

    • Pipette the assay buffer, substrate dilution, and cofactor into a quartz cuvette. Mix and allow to equilibrate to temperature (e.g., 25°C) for 3-5 minutes.[12]

    • Initiate the reaction by adding the enzyme solution.

    • Immediately begin recording the absorbance at 340 nm for 3-5 minutes.

    • Trustworthiness Check: The progress curve should be linear for at least the first 60-90 seconds. If not, the enzyme concentration may be too high.

    • Repeat for each substrate concentration in triplicate.

    • Run a "no-enzyme" control at the highest substrate concentration to check for background reaction.

  • Data Analysis:

    • Calculate the initial velocity (V₀) from the linear slope of each progress curve using the Beer-Lambert law (ε for NADH = 6220 M⁻¹cm⁻¹).

    • Plot V₀ versus substrate concentration [S].

    • Fit the data to the Michaelis-Menten equation (V₀ = Vₘₐₓ * [S] / (Kₘ + [S])) using non-linear regression software (e.g., GraphPad Prism, Origin) to determine Kₘ and Vₘₐₓ.

Parameter Definition Hypothetical Value
Kₘ (Michaelis Constant) Substrate concentration at ½ Vₘₐₓ150 µM
Vₘₐₓ (Maximum Velocity) Maximum reaction rate at saturating substrate25 µmol/min/mg
kcat (Turnover Number) Molecules of substrate converted per enzyme per second10 s⁻¹
kcat/Kₘ (Catalytic Efficiency) Specificity constant for the substrate6.7 x 10⁴ M⁻¹s⁻¹

Table 2: Key Enzyme Kinetic Parameters.

G cluster_0 Reaction Components Buffer Buffer Mix Mix & Equilibrate (3-5 min) Buffer->Mix Substrate Substrate (Variable Conc.) Substrate->Mix Cofactor Cofactor (Saturating Conc.) Cofactor->Mix Enzyme Enzyme (Fixed Conc.) Spectro Spectrophotometer Record Abs @ 340nm Enzyme->Spectro Mix->Enzyme Initiate Reaction Analysis Data Analysis (Plot V₀ vs. [S]) Spectro->Analysis

Caption: Workflow for a single kinetic measurement.

Part 4: Protocol for Product Identification

Identifying the product of the enzymatic reaction is critical to understanding the transformation. A combination of liquid chromatography-mass spectrometry (LC-MS) for mass determination and Nuclear Magnetic Resonance (NMR) for structural elucidation is the gold standard.[15]

Objective: To identify the structure of the product formed from the enzymatic reaction of N-(2-ethoxy-3-methoxybenzyl)glycine.

Protocol 4.1: Enzymatic Scale-Up and Product Analysis

  • Reaction Scale-Up:

    • Set up a larger volume reaction (e.g., 5-10 mL) using concentrations determined to be optimal from kinetic studies.

    • Include a "no-enzyme" control reaction under identical conditions.

    • Allow the reaction to proceed to completion (monitor by a simple assay or run for an extended period, e.g., 12-24 hours).

  • Reaction Quench and Sample Preparation:

    • Stop the reaction by adding an equal volume of cold acetonitrile or by heat inactivation, followed by centrifugation to precipitate the enzyme.

    • Transfer the supernatant to a clean vial for analysis.

  • LC-MS Analysis:

    • Inject the supernatant from both the reaction and control samples onto a reverse-phase HPLC column (e.g., C18) coupled to a mass spectrometer.

    • Expertise Note: The starting material is relatively nonpolar; a product resulting from oxidation (e.g., hydroxylation) or dealkylation will likely be more polar and have a shorter retention time.[15]

    • Compare the chromatograms. A new peak in the reaction sample that is absent in the control is the putative product.

    • Analyze the mass spectrum of the new peak to determine its mass-to-charge ratio (m/z). Compare this to the mass of the starting material to infer the chemical transformation (e.g., +16 Da suggests hydroxylation; -28 Da suggests de-ethylation).

  • NMR Analysis (for structural confirmation):

    • If sufficient material can be produced (>1 mg), purify the product using preparative HPLC.

    • Lyophilize the purified product and dissolve in an appropriate deuterated solvent (e.g., D₂O, MeOD).

    • Acquire ¹H and ¹³C NMR spectra, along with 2D spectra (e.g., COSY, HSQC) to definitively assign the structure and confirm the site of enzymatic modification.

Part 5: Investigating Inhibitory Potential

N-(2-ethoxy-3-methoxybenzyl)glycine may not be a substrate but could act as an inhibitor of key enzymes in related pathways, such as glycine transporters.[16]

Objective: To determine if N-(2-ethoxy-3-methoxybenzyl)glycine inhibits a target enzyme and to calculate its IC₅₀ value.

Protocol 5.1: IC₅₀ Determination Assay

  • Reagent Preparation:

    • Target Enzyme: A known glycine-metabolizing enzyme (e.g., Glycine Oxidase).

    • Natural Substrate: The enzyme's known substrate (e.g., Glycine).

    • Inhibitor: A serial dilution of N-(2-ethoxy-3-methoxybenzyl)glycine (e.g., from 100 µM to 1 nM).

    • Detection System: A method to measure the enzyme's activity (e.g., a coupled assay that produces a fluorescent or colorimetric signal).

  • Assay Procedure (96-well plate):

    • In each well, combine the assay buffer, target enzyme, and a specific concentration of the inhibitor. Incubate for 15 minutes to allow for binding.

    • Initiate the reaction by adding the natural substrate at a concentration equal to its Kₘ.

    • Monitor product formation over time using a plate reader.

    • Controls are Critical: Include wells with no inhibitor (100% activity) and wells with no enzyme (0% activity).

  • Data Analysis:

    • Calculate the initial velocity for each inhibitor concentration.

    • Normalize the data by expressing the velocity as a percentage of the "no inhibitor" control.

    • Plot the percent activity versus the log of the inhibitor concentration.

    • Fit the data to a dose-response curve (sigmoidal, variable slope) to determine the IC₅₀ value—the concentration of inhibitor required to reduce enzyme activity by 50%.

References

  • ResearchGate. (2024, April 19). (PDF) Microplate-Based Enzymatic Activity Assay Protocol Powered by Activity-Based Probes. Available at: [Link]

  • Schückel, J., et al. (2016, September 20). High-throughput Screening of Carbohydrate-degrading Enzymes Using Novel Insoluble Chromogenic Substrate Assay Kits. Journal of Visualized Experiments. Available at: [Link]

  • JoVE. (2016, March 22). Video: High-throughput Screening of Carbohydrate-degrading Enzymes Using Novel Insoluble Chromogenic Substrate Assay Kits. Available at: [Link]

  • JoVE. (2022, May 27). Carbohydrate-Degrading Enzymes-Novel Insoluble Chromogenic Substrate Assay Kits l Protocol Preview. YouTube. Available at: [Link]

  • ResearchGate. Analytical biotransformation of glycine and aldehydes to α-amino acids by cascade biocatalysis. Available at: [Link]

  • Jafari, A., et al. (2023, August 8). Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives. ACS Omega. Available at: [Link]

  • Zepper, M., et al. Screening for New Inhibitors of Glycine Transporter 1 and 2 by Means of MS Binding Assays. ChemMedChem. Available at: [Link]

  • Royal Society of Chemistry. (2014). Protocol for enzyme assays. Available at: [Link]

  • ResearchGate. (A) Dual catalytic functionalization of glycine derivatives. (B).... Available at: [Link]

  • ACS Publications. (2023, December 22). Cu-Catalyzed α-Alkylation of Glycine Derivatives for C(sp3)–H/C(sp3)–H Cross-Coupling. Organic Letters. Available at: [Link]

  • MDPI. (2022, August 16). Glycine Substitution of Residues with Unfavored Dihedral Angles Improves Protein Thermostability. Catalysts. Available at: [Link]

  • Pike, M., et al. (2019). Regulation of glycine metabolism by the glycine cleavage system and conjugation pathway in mouse models of non-ketotic hyperglycinemia. JIMD Reports. Available at: [Link]

  • Mace, J. E., et al. (1995, December 8). Kinetic and structural characterization of mutations of glycine 216 in alpha-lytic protease: a new target for engineering substrate specificity. Journal of Molecular Biology. Available at: [Link]

  • Jafari, A., et al. (2023, August 8). Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives. National Center for Biotechnology Information. Available at: [Link]

  • ResearchGate. (2025, November 20). Glycine Substitution of Residues with Unfavored Dihedral Angles Improves Protein Thermostability. Available at: [Link]

  • Wiley Online Library. Enzyme Engineering for High-Yielding Amide Formation: Lipase-Catalyzed Synthesis of N-Acyl Glycines. Angewandte Chemie. Available at: [Link]

  • Longdom Publishing. (2024, December 16). High-Throughput Screening for Enzyme Modulation. Journal of Enzyme Engineering. Available at: [Link]

  • Royal Society of Chemistry. (2026, January 23). Chemoselective enzymatic acylation of glycine as a green route to N-acyl amino acid surfactants. Green Chemistry. Available at: [Link]

  • Pearson, J. S., et al. (2017). High-Throughput Screening for Bacterial Glycosyltransferase Inhibitors. Frontiers in Cellular and Infection Microbiology. Available at: [Link]

  • Culf, A. S., & Ouellette, R. J. (2010, August 4). Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α‑Peptoids) and Derivatives. Molecules. Available at: [Link]

  • ResearchGate. (2025, October 16). Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives. Available at: [Link]

  • ResearchGate. Kinetic parameters of Glycine oxidases. Available at: [Link]

  • ACS Publications. (2023, August 8). Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives. Available at: [Link]

  • PrepChem.com. Synthesis of N-(2,4-Dimethoxybenzyl)glycine. Available at: [Link]

  • National Center for Biotechnology Information. (2013). N-tert-Butoxycarbonyl-N-(2-(tritylthio)ethoxy)glycine as a Building Block for Peptide Ubiquitination. Bioconjugate Chemistry. Available at: [Link]

  • Liu, Z., et al. (2022, April 7). Development and characterization of a glycine biosensor system for fine-tuned metabolic regulation in Escherichia coli. Biotechnology for Biofuels. Available at: [Link]

  • National Center for Biotechnology Information. (2018). In Vitro Biosynthesis of the Nonproteinogenic Amino Acid Methoxyvinylglycine. Angewandte Chemie. Available at: [Link]

  • Wiley Online Library. (2025, November 22). Glycine Synthesis From Methanol by a Cofactor‐Neutral In Vitro Multienzyme Cascade. Advanced Synthesis & Catalysis. Available at: [Link]

  • ResearchGate. (2023, September 5). (PDF) Syntheses and Solid-State Characterizations of N-Alkylated Glycine Derivatives. Available at: [Link]

  • ResearchGate. High-Throughput Screening For The Discovery Of Enzyme Inhibitors. Available at: [Link]

  • Semantic Scholar. (2024, January 18). N-tert-Butoxycarbonyl‑N‑(2-(tritylthio)ethoxy)glycine as a Building Block for Peptide Ubiquitination. Available at: [Link]

  • J-STAGE. (2024). Chemical modification of glycine oxidase from Geobacillus kaustophilus by N-methylisothiazolinone. Bioscience, Biotechnology, and Biochemistry. Available at: [Link]

  • Frontiers. (2022, January 7). Heterologous Production of Glycine Betaine Using Synechocystis sp. PCC 6803-Based Chassis Lacking Native Compatible Solutes. Frontiers in Bioengineering and Biotechnology. Available at: [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of N-(2-ethoxy-3-methoxybenzyl)glycine

Ticket ID: #PUR-EMBG-001 Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences Subject: Overcoming Zwitterionic Solubility & Reductive Amination Byproducts Introduction: The "Ghost" in the S...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #PUR-EMBG-001 Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences Subject: Overcoming Zwitterionic Solubility & Reductive Amination Byproducts

Introduction: The "Ghost" in the Separatory Funnel

Welcome to the Technical Support Center. You are likely here because standard organic workups have failed you. You synthesized N-(2-ethoxy-3-methoxybenzyl)glycine —likely via reductive amination—and upon attempting a standard acid/base extraction, the product refused to partition cleanly into the organic layer, or worse, it remained stubbornly dissolved in the aqueous phase alongside inorganic salts.

This molecule acts as a lipophilic zwitterion . The glycine moiety imparts amphoteric character (soluble in water at high/low pH), while the 2-ethoxy-3-methoxybenzyl tail adds significant lipophilicity. This guide moves beyond generic protocols to address the specific physicochemical conflict of this hybrid structure.

Module 1: The Zwitterion Dilemma & Isoelectric Precipitation

The Core Problem: At neutral pH, your compound exists primarily as a zwitterion (


). In this state, it has high lattice energy and poor solubility in both non-polar organics (DCM, Hexanes) and pure water, often forming a "oil" or suspension that is difficult to filter.
Protocol 1: Isoelectric Point (pI) Determination & Precipitation

Objective: To isolate the free amino acid by crashing it out of solution at its point of minimum solubility.

The Science: N-benzylglycine derivatives typically have a pI in the range of 5.5 – 6.1 . At this exact pH, the net charge is zero, and water solubility hits a nadir.

Step-by-Step Workflow:

  • Dissolution: Dissolve your crude solid in a minimum volume of 1M NaOH (pH > 10). The molecule is now an anionic carboxylate (

    
    ) and fully water-soluble.
    
  • Filtration: Filter this basic solution to remove insoluble non-polar impurities (e.g., unreacted bis-benzyl byproducts).

  • Titration (The Critical Step):

    • Place the filtrate in a beaker with a calibrated pH probe.

    • Slowly add 1M HCl dropwise with vigorous stirring.

    • Observation: As pH approaches 7.0, the solution may cloud. Do not stop.

    • Continue titrating slowly through pH 6.5 down to pH 5.8 .

  • The "Crash" Point: Monitor turbidity. Once massive precipitation occurs (usually ~pH 5.9), stop acid addition.

  • Aging: Cool the slurry to 4°C for 2 hours. This "Ostwald ripening" allows small amorphous particles to reorganize into filterable crystals.

  • Isolation: Filter the solid. Wash with cold water (removes NaCl) followed by cold diethyl ether (removes unreacted aldehyde).

Scientist's Note: If the product oils out instead of crystallizing, your concentration is too high. Dilute the initial NaOH solution by 20% and repeat.

Module 2: Cleaning Up the Reductive Amination Mess

The Core Problem: If you used Sodium Borohydride (


) or Sodium Triacetoxyborohydride (

), your crude mixture is contaminated with boron salts. These form stable complexes with amino alcohols/acids, hindering crystallization and messing up NMR spectra.
Protocol 2: Boron Removal via Methanolysis

Objective: To break Boron-Nitrogen complexes and remove boron as volatile trimethyl borate.

The Mechanism:



Step-by-Step Workflow:

  • Quench: Quench your reaction mixture with Methanol (if not already the solvent).

  • Acidify: Adjust pH to ~1-2 with concentrated HCl. This destroys the borohydride and liberates free boric acid.

  • Evaporation Cycles (The "3x Rule"):

    • Concentrate the mixture to dryness on a rotary evaporator.

    • Resuspend the residue in excess Methanol (approx 10 mL/g).

    • Evaporate to dryness again.

    • Repeat this step 3 times.

  • Result: The boron is removed as the volatile azeotrope trimethyl borate (

    
    , bp 68°C), leaving the clean hydrochloride salt of your product.
    

Module 3: Advanced Purification (Ion Exchange)

The Core Problem: If pI precipitation yields <95% purity (e.g., contaminated with unreacted glycine), you need a method based on charge differentiation.

Protocol 3: Cation Exchange Chromatography (Dowex 50W)

Objective: To separate the target secondary amine from neutral impurities and inorganic salts.

The Logic: The benzyl group makes your compound more hydrophobic than simple glycine. We use this to our advantage.

StepSolvent/ReagentMechanism
1. Load pH 2.0 (Aq. HCl)Amino acid binds to resin (

). Impurities flow through.
2. Wash WaterRemoves inorganic salts (NaCl, Borates).
3. Wash 50% Ethanol/WaterCritical Step: Removes non-polar neutral organic impurities (aldehydes) that adsorbed hydrophobically to the resin backbone.
4. Elute 2M

in 20% MeOH
Deprotonates the amine, releasing the zwitterion from the resin.

Visualization of Purification Logic:

PurificationLogic Start Crude Reaction Mixture (Boron salts, Aldehyde, Glycine, Product) Decision1 Is Boron Present? Start->Decision1 BoronRemoval Methanol/HCl Co-evaporation (Remove B(OMe)3) Decision1->BoronRemoval Yes SolubilityCheck Check Solubility in Water (pH 7) Decision1->SolubilityCheck No BoronRemoval->SolubilityCheck PathA Soluble (High Salt) SolubilityCheck->PathA Clear Solution PathB Precipitate/Oil SolubilityCheck->PathB Suspension IonExchange Cation Exchange (Dowex 50W) 1. Load Acidic 2. Wash Water/EtOH 3. Elute NH4OH PathA->IonExchange IsoElectric pI Precipitation Dissolve in NaOH -> Titrate to pH 5.9 PathB->IsoElectric Final Pure N-(2-ethoxy-3-methoxybenzyl)glycine (Zwitterion) IonExchange->Final IsoElectric->Final

Caption: Decision matrix for selecting between Ion Exchange and Isoelectric Precipitation based on crude mixture characteristics.

Troubleshooting FAQs

Q1: I tried the pI precipitation, but I got a sticky gum instead of a powder. How do I fix this?

  • Diagnosis: This is "oiling out," common with ethoxy/methoxy substituted benzyl derivatives due to their intermediate lipophilicity.

  • Fix: Do not filter the gum. Re-dissolve it by heating the aqueous mixture to 60°C. Turn off the heat and allow it to cool very slowly (wrap the flask in foil) with gentle stirring. If it still oils, add a "seed crystal" or a small amount of Ethanol (max 10%) to the aqueous mixture to increase solubility slightly, preventing the rapid phase separation of the oil.

Q2: My NMR shows a doublet at 3.8 ppm that shouldn't be there.

  • Diagnosis: This is likely the methylene protons of unreacted Glycine or a Glycine Ester if you didn't fully hydrolyze.

  • Verification: Check the integration. If it corresponds to a substantial impurity, your pI precipitation failed to exclude the highly polar glycine.

  • Fix: Recrystallize from Water/Ethanol (1:4) . Free glycine is insoluble in high-percentage ethanol, while your benzyl derivative (with ethoxy/methoxy groups) will remain soluble in hot ethanol and crystallize upon cooling.

Q3: Can I just extract with DCM at pH 12?

  • Analysis: At pH 12, the amine is free, but the carboxylic acid is a salt (

    
    ). This species is an anionic surfactant. It will likely form a terrible emulsion in DCM/Water.
    
  • Alternative: If you must extract, use n-Butanol at pH 6-7. However, removing n-Butanol is tedious (high bp). The pI precipitation (Protocol 1) is superior.

References

  • Reductive Amination Methodology & Boron Removal

    • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996, 61(11), 3849-3862. (Describes the standard STAB protocol and the necessity of acid/methanol workup).
    • Source:

  • Isoelectric Point & Zwitterion Purification

    • Master Organic Chemistry. "Isoelectric Points of Amino Acids (and How To Calculate Them).
    • Source:

  • Purification of N-Benzyl Amino Acids

    • Preparation of N-substituted glycines via reductive alkylation. Organic Syntheses, Coll. Vol. 6, p.881 (1988).
    • Source:

  • Ion Exchange for Amino Acids

    • Mitsubishi Chemical. "Separation and Refining of Amino Acids using Diaion™ Resins." (Industrial standard for Protocol 3).
    • Source:

Optimization

Technical Support Center: Synthesis of N-(2-ethoxy-3-methoxybenzyl)glycine

Executive Summary & Reaction Logic The synthesis of N-(2-ethoxy-3-methoxybenzyl)glycine is typically achieved via the reductive amination of 2-ethoxy-3-methoxybenzaldehyde with glycine.[1] While conceptually simple, this...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Reaction Logic

The synthesis of N-(2-ethoxy-3-methoxybenzyl)glycine is typically achieved via the reductive amination of 2-ethoxy-3-methoxybenzaldehyde with glycine.[1] While conceptually simple, this specific substrate presents a "perfect storm" of steric and electronic challenges that frequently lead to reaction failure or low yields.[2]

The Core Challenge: The 2-ethoxy group (ortho-substitution) creates significant steric hindrance around the carbonyl carbon.[1] Simultaneously, the electron-donating nature of the alkoxy groups reduces the electrophilicity of the aldehyde. These factors combined drastically slow down the rate-determining step: Imine Formation .

If the reducing agent is present before the imine is fully formed, it will preferentially reduce the unreacted aldehyde, leading to the primary impurity: 2-ethoxy-3-methoxybenzyl alcohol .[1]

Reaction Pathway & Failure Modes[2]

The following diagram maps the critical decision points where the reaction succeeds or deviates into side products.

ReactionPathways Aldehyde 2-Ethoxy-3-methoxy benzaldehyde Imine Intermediate Imine Species Aldehyde->Imine Slow Step (Steric Hindrance) Alcohol SIDE PRODUCT A Benzyl Alcohol Derivative (Direct Reduction) Aldehyde->Alcohol Fast Reduction (If Imine formation is incomplete) Glycine Glycine (Nucleophile) Glycine->Imine Target TARGET PRODUCT N-(2-ethoxy-3-methoxybenzyl)glycine Imine->Target Reduction (NaBH3CN) Dialkyl SIDE PRODUCT B Dialkylated Impurity (Over-reaction) Target->Dialkyl Reacts with excess Aldehyde

Figure 1: Mechanistic pathway highlighting the competition between productive imine reduction and the parasitic direct reduction of the hindered aldehyde.

Troubleshooting Guide: Diagnostics & Solutions

Issue 1: The "Stalled" Reaction (Dominant Alcohol Impurity)

Symptom: LCMS shows high consumption of aldehyde but low product yield.[2] A major peak corresponds to the benzyl alcohol (M+2).[2] Root Cause: Direct Reduction. The ortho-ethoxy group blocks the glycine attack. The reducing agent (hydride) is smaller than glycine and attacks the aldehyde faster than the glycine can form the imine.

ParameterOptimization Strategy
Protocol Adjustment Switch to Stepwise Reductive Amination. Do not add the reducing agent immediately. Stir the aldehyde and glycine for 2–12 hours first to drive the imine equilibrium.
Reagent Choice Avoid NaBH₄. It is too aggressive for this hindered substrate.[2] Use NaBH₃CN (Sodium Cyanoborohydride) at pH 6, which is selective for imines over aldehydes.[2]
Water Scavenging Imine formation releases water.[2] In a stalled equilibrium, add dehydrating agents (e.g., MgSO₄ or molecular sieves) during the pre-mix phase to force imine formation.[2]
Issue 2: Solubility Mismatch (The "Heterogeneous Nightmare")

Symptom: The reaction mixture is cloudy/biphasic. Glycine remains a solid at the bottom of the flask. Root Cause: Glycine is a zwitterion (soluble in water, insoluble in DCM/THF).[2] The aldehyde is lipophilic (soluble in DCM/THF, insoluble in water).[2] They never meet in solution to react.

Solution: The "Dual-Solvent" System

  • Recommended Solvent: Methanol (MeOH) is the best compromise, but often requires a small amount of water or base to dissolve glycine.[2]

  • The Fix: Use Glycine Ethyl Ester Hydrochloride instead of free glycine.[2]

    • Why? The ester is soluble in organic solvents (DCM, DCE, MeOH) allowing for a homogeneous reaction.[2]

    • Post-Reaction: Hydrolyze the ester (LiOH/THF/H2O) to reveal the acid after purification.

Issue 3: Over-Alkylation (Dialkylation)

Symptom: Formation of the tertiary amine (N,N-bis-benzylglycine).[2][1] Root Cause: The product (secondary amine) is more nucleophilic than the starting glycine. Solution:

  • Stoichiometry: Use a large excess of Glycine (1.5 to 2.0 equivalents) relative to the aldehyde. This statistically favors mono-alkylation.[2][1]

  • Addition Order: Add the aldehyde slowly to the glycine solution.

Validated Experimental Protocols

Method A: Direct Synthesis (Green Chemistry Route)

Best for rapid synthesis if solubility allows.[2][1]

  • Imine Formation:

    • Dissolve Glycine (1.5 equiv) in MeOH/H₂O (10:1 ratio).

    • Add KOH (1.0 equiv) to neutralize the zwitterion (optional, increases solubility).[2]

    • Add 2-ethoxy-3-methoxybenzaldehyde (1.0 equiv) .

    • Critical Step: Stir at Room Temperature for 4–6 hours . Monitor by TLC/LCMS for disappearance of aldehyde (or equilibrium plateau).

  • Reduction:

    • Cool to 0°C.[2]

    • Add NaBH₃CN (1.2 equiv) portion-wise.

    • Adjust pH to ~6 using acetic acid (essential for NaBH₃CN activation).[2]

    • Stir overnight.

  • Workup:

    • Quench with 1N HCl (destroy excess hydride).[2]

    • Neutralize to pH 7.[2] Extract with EtOAc (removes alcohol/aldehyde).[2]

    • The product (amino acid) usually stays in the aqueous phase at neutral/basic pH or precipitates at its isoelectric point.

Method B: The "Ester" Route (High Reliability)

Recommended for hindered substrates to guarantee homogeneity.

  • Preparation:

    • Suspend Glycine Ethyl Ester HCl (1.2 equiv) in dry DCM or DCE.

    • Add Et₃N (1.2 equiv) to liberate the free amine.[2]

    • Add MgSO₄ (anhydrous) to the flask (acts as water scavenger).[2]

  • Reaction:

    • Add 2-ethoxy-3-methoxybenzaldehyde (1.0 equiv) .

    • Stir for 2 hours (Imine formation).

    • Add NaBH(OAc)₃ (Sodium Triacetoxyborohydride) (1.5 equiv) .

    • Note: NaBH(OAc)₃ is excellent here because it tolerates DCM and is milder than NaBH₄.[2]

  • Hydrolysis (Post-Synthesis):

    • After isolating the ethyl ester intermediate, treat with LiOH in THF/Water (1:1) for 1 hour to yield the final N-(2-ethoxy-3-methoxybenzyl)glycine.

Frequently Asked Questions (FAQ)

Q: Can I use NaBH₄ (Sodium Borohydride) instead of NaBH₃CN? A: Only if you use the Stepwise Method (Method B) and ensure the imine is fully formed before adding NaBH₄.[2] If you add NaBH₄ in a "one-pot" mix with the aldehyde, the ortho-ethoxy steric hindrance will cause the aldehyde to reduce to the alcohol almost exclusively [1].

Q: Why is the reaction turning yellow/orange? A: This is actually a good sign .[2] Conjugated imines (Schiff bases) derived from aromatic aldehydes often exhibit a yellow color.[2] If the color fades upon adding the reducing agent, the reaction is proceeding correctly.

Q: My product is stuck in the water layer during extraction. A: This is expected. N-benzylglycine is an amino acid (amphoteric).[2][1]

  • Acidic pH: It is cationic (water soluble).[2]

  • Basic pH: It is anionic (water soluble).[2]

  • Isoelectric Point (pI): It is least soluble here.[2]

  • Recovery: Use ion-exchange chromatography (Dowex) or salt out the product at its pI (~pH 6) to precipitate it.[2][1]

References

  • Abdel-Magid, A. F., et al. (1996).[2][1] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862.[2][1]

  • Borch, R. F., et al. (1971).[2] "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society, 93(12), 2897-2904.[2][1]

  • Mattson, R. J., et al. (1990).[2] "An Improved Method for Reductive Alkylation of Amines using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." The Journal of Organic Chemistry, 55(8), 2552-2554.[2][1]

Sources

Troubleshooting

Technical Support Center: Refining Analytical Techniques for N-(2-ethoxy-3-methoxybenzyl)glycine Quantification

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the quantitative analysis of N-(2-ethoxy-3-methoxybenzyl)glycine. This guide is designed for researchers, analytical scientist...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the quantitative analysis of N-(2-ethoxy-3-methoxybenzyl)glycine. This guide is designed for researchers, analytical scientists, and drug development professionals to provide expert-driven solutions to common challenges encountered during method development, validation, and routine sample analysis. Our approach is rooted in fundamental scientific principles and aligned with global regulatory expectations to ensure the integrity and reliability of your data.

Section 1: Troubleshooting Guide for Sample Preparation

Effective sample preparation is the cornerstone of reliable quantification.[1] Problems at this stage, such as low recovery, high variability, and matrix effects, can compromise the entire analysis.

Question: I am experiencing low and inconsistent recovery of N-(2-ethoxy-3-methoxybenzyl)glycine from plasma samples. What is the likely cause and how can I fix it?

Answer:

Low and inconsistent recovery is often multifactorial, stemming from suboptimal extraction procedures or analyte instability. N-(2-ethoxy-3-methoxybenzyl)glycine, being a substituted amino acid, possesses both polar (glycine moiety) and non-polar (benzyl group) characteristics, which can complicate its extraction from complex biological matrices like plasma.

Systematic Troubleshooting Steps:

  • Re-evaluate Your Extraction Method:

    • Protein Precipitation (PPT): This is a fast but often "dirty" method. If you are using PPT with acetonitrile (ACN) or methanol, the analyte may be co-precipitating with proteins or, conversely, remaining too soluble in the supernatant, leading to variability.

      • Causality: The efficiency of PPT depends on disrupting the hydration shell around proteins. The choice of organic solvent and its ratio to the sample is critical.

      • Solution: Test different solvent-to-plasma ratios (e.g., 3:1, 4:1 ACN:plasma). Also, consider adding 0.1% formic acid to the precipitation solvent to keep the analyte in its protonated, more stable state, which can improve its solubility in the supernatant.

    • Liquid-Liquid Extraction (LLE): LLE offers a cleaner extract but is highly dependent on pH and solvent choice.

      • Causality: The partitioning of your analyte between the aqueous and organic phases is governed by its ionization state (pKa) and polarity. At a pH below its carboxyl pKa (~2-3) and above its amino pKa (~9-10), the molecule is zwitterionic and highly polar. To extract it into an organic solvent, you must suppress the ionization of one group.

      • Solution: Adjust the sample pH. To extract into a non-polar solvent like methyl-tert-butyl ether (MTBE), acidify the sample to pH < 2 to protonate the carboxyl group, making the molecule less polar. Conversely, basifying to pH > 10 would deprotonate the amino group for extraction into a more polar solvent like ethyl acetate.

    • Solid-Phase Extraction (SPE): SPE provides the cleanest extracts and is highly recommended for this analyte.

      • Causality: SPE relies on specific interactions (e.g., reversed-phase, ion-exchange) between the analyte and the solid sorbent.[2]

      • Solution: A mixed-mode SPE cartridge (combining reversed-phase and cation-exchange) is ideal. The benzyl group will interact with the C18 component, and the protonated glycine nitrogen will interact with the cation-exchange moiety. This dual retention mechanism provides excellent selectivity. See Appendix A for a detailed SPE protocol.

  • Investigate Analyte Stability:

    • Causality: N-(2-ethoxy-3-methoxybenzyl)glycine could be susceptible to enzymatic degradation in plasma or pH-driven instability during processing.

    • Solution: Process samples immediately after collection or store them at -80°C. When thawing, do so quickly in a controlled water bath and keep samples on ice. Perform bench-top stability experiments by leaving processed samples at room temperature for varying durations (e.g., 0, 4, 8, 24 hours) before analysis to quantify any degradation.[3]

Workflow for Optimizing Sample Preparation

G cluster_start Problem Identification cluster_method Method Evaluation cluster_optimization Optimization Steps cluster_validation Validation & Verification start Low/Inconsistent Analyte Recovery ppt Protein Precipitation (PPT) start->ppt Choose Extraction Type lle Liquid-Liquid Extraction (LLE) start->lle Choose Extraction Type spe Solid-Phase Extraction (SPE) start->spe Choose Extraction Type ppt_opt Adjust Solvent:Plasma Ratio Add 0.1% Formic Acid ppt->ppt_opt lle_opt Optimize Sample pH (Acidic or Basic) Test Different Solvents lle->lle_opt spe_opt Select Mixed-Mode Cartridge Optimize Wash/Elution Solvents spe->spe_opt stability Assess Bench-Top & Freeze-Thaw Stability ppt_opt->stability Verify Performance lle_opt->stability Verify Performance spe_opt->stability Verify Performance end Optimized & Robust Sample Prep Method stability->end

Caption: A systematic workflow for troubleshooting low analyte recovery.

Section 2: HPLC/UHPLC Chromatography Troubleshooting

Chromatographic issues can directly impact data quality, affecting resolution, peak identification, and integration.

Question: My analyte peak is tailing severely, which is affecting integration accuracy. How can I improve the peak shape?

Answer:

Peak tailing is a common issue in reversed-phase HPLC, especially for molecules with basic functional groups like the secondary amine in your analyte.[4] The primary cause is often secondary interactions between the protonated amine and acidic residual silanol groups on the silica-based column packing.[4]

Systematic Troubleshooting Steps:

  • Mobile Phase pH Adjustment:

    • Causality: The ionization state of both your analyte and the column's silanol groups is pH-dependent. At mid-range pH (3-7), silanols are deprotonated (Si-O⁻) and the analyte's amine is protonated (NH₂⁺), leading to strong ionic interactions that cause tailing.

    • Solution: Lower the mobile phase pH to ~2.5-3.0 using an additive like formic acid or trifluoroacetic acid (TFA). At this low pH, the silanol groups are protonated (Si-OH) and their negative charge is suppressed, minimizing the secondary ionic interactions.[5] Start with 0.1% formic acid in both water and organic mobile phases.

  • Use a High-Purity, End-Capped Column:

    • Causality: Modern HPLC columns are manufactured with high-purity silica and are "end-capped" to block most of the accessible silanol groups. However, not all columns are equal.

    • Solution: Ensure you are using a high-quality, base-deactivated column specifically designed for good peak shape with basic compounds. Columns with embedded polar groups or hybrid particle technology often provide superior performance.

  • Add a Competing Base:

    • Causality: A small amount of a basic additive, like triethylamine (TEA), can be added to the mobile phase. The TEA will preferentially interact with the active silanol sites, effectively "shielding" them from your analyte.

    • Solution: This is an older technique and is generally not recommended for LC-MS applications as TEA can cause significant ion suppression. It should only be considered for UV-based methods as a last resort.

  • Check for Column Overload:

    • Causality: Injecting too much analyte mass onto the column can saturate the stationary phase, leading to a right-triangle peak shape (fronting followed by tailing).[4]

    • Solution: Reduce the injection volume or dilute the sample. Perform a loading study by injecting a series of decreasing concentrations to see if the peak shape improves.

Logical Relationship: Impact of Mobile Phase pH on Peak Shape

G cluster_ph Mobile Phase pH cluster_interactions Analyte-Column Interactions cluster_peak Resulting Peak Shape ph_low Low pH (2.5-3.0) interaction_good Analyte (R-NH₂⁺) Silanol (Si-OH) Result: Minimal Ionic Interaction ph_low->interaction_good Suppresses Silanol Ionization ph_mid Mid pH (4-7) interaction_bad Analyte (R-NH₂⁺) Silanol (Si-O⁻) Result: Strong Ionic Interaction ph_mid->interaction_bad Enables Silanol Ionization peak_good Symmetric Peak interaction_good->peak_good Leads to peak_bad Tailing Peak interaction_bad->peak_bad Leads to

Caption: Effect of mobile phase pH on silanol interactions and peak shape.

Section 3: LC-MS/MS Detection FAQs
Q1: What are the best MS/MS parameters for sensitive detection of N-(2-ethoxy-3-methoxybenzyl)glycine?

For sensitive and specific detection using tandem mass spectrometry (MS/MS), you should operate in positive electrospray ionization (ESI+) mode. The analyte will readily protonate on the secondary amine. A Multiple Reaction Monitoring (MRM) experiment should be developed.

  • Parent Ion (Q1): The parent ion will be the protonated molecule, [M+H]⁺.

  • Product Ions (Q3): Infuse a standard solution of the analyte directly into the mass spectrometer and perform a product ion scan to identify the most stable and abundant fragment ions. Likely fragments will result from the cleavage of the benzyl-nitrogen bond or the loss of the glycine carboxyl group as CO₂ and H₂O.

  • Collision Energy (CE): Optimize the CE for each MRM transition to maximize the signal of the product ion.

  • Source Parameters: Optimize source-dependent parameters like capillary voltage, source temperature, and gas flows (nebulizer, drying gas) to ensure efficient desolvation and ionization.

Q2: I'm observing significant signal suppression in my plasma samples. How can I mitigate this matrix effect?

Matrix effects, where co-eluting endogenous compounds suppress or enhance the ionization of the analyte, are a major challenge in bioanalysis.

  • Improve Chromatographic Separation: The best way to reduce matrix effects is to chromatographically separate your analyte from the interfering compounds, primarily phospholipids from plasma. Ensure your HPLC gradient is sharp enough to resolve the analyte from the early-eluting salts and the late-eluting lipids.

  • Enhance Sample Cleanup: As discussed in Section 1, using a more rigorous sample preparation method like mixed-mode SPE is highly effective at removing interfering matrix components.[1]

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the gold standard for correcting matrix effects. A SIL-IS (e.g., with ¹³C or ²H labels) is chemically identical to the analyte and will co-elute, experiencing the same degree of ion suppression or enhancement. By calculating the peak area ratio of the analyte to the SIL-IS, the variability caused by matrix effects is normalized.

Section 4: Method Validation & System Suitability FAQs
Q1: What are the key parameters I need to assess when validating my analytical method according to regulatory guidelines?

Method validation demonstrates that your analytical procedure is suitable for its intended purpose.[6] According to guidelines from the FDA and ICH (International Council for Harmonisation), you must evaluate the following core characteristics.[3][7]

Validation Parameter Purpose Typical Acceptance Criteria (for Bioanalytical Methods)
Selectivity & Specificity To ensure the method can unequivocally assess the analyte in the presence of other components (e.g., metabolites, matrix components).[8]No significant interfering peaks at the retention time of the analyte and internal standard in blank matrix samples.
Accuracy & Precision To determine the closeness of measured results to the true value (accuracy) and the degree of scatter between measurements (precision).Accuracy: Within ±15% of nominal (±20% at LLOQ). Precision: RSD ≤15% (≤20% at LLOQ).
Calibration Curve (Linearity & Range) To demonstrate a proportional relationship between analyte concentration and instrument response over a defined range.[6]Correlation coefficient (r²) ≥ 0.99. Back-calculated standards should be within ±15% of nominal (±20% at LLOQ).
Lower Limit of Quantification (LLOQ) The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.Analyte response should be at least 5 times the response of a blank sample. Accuracy within ±20% and precision ≤20%.
Stability To evaluate the chemical stability of the analyte in the biological matrix under various conditions (freeze-thaw, bench-top, long-term storage).[3]Mean concentration at each stability point should be within ±15% of the nominal concentration.
Matrix Effect To assess the impact of the biological matrix on analyte quantification.The matrix factor (analyte response in matrix vs. neat solution) should be consistent, with an RSD ≤15%.

Table based on principles outlined in FDA and ICH guidance documents.[3][8][9]

Q2: How do I perform a System Suitability Test (SST) before running my sample batch?

An SST is performed before each analytical run to confirm that the chromatographic system is performing adequately. It typically involves injecting a standard solution one or more times at the beginning of the run.

Typical SST Parameters:

Parameter Purpose Typical Acceptance Criteria
Peak Area / Height Precision Ensures injector and pump precision.RSD ≤ 5% for ≥5 replicate injections.
Retention Time (RT) Precision Ensures pump flow rate stability.RSD ≤ 2% for replicate injections.
Peak Tailing Factor (Tf) Measures peak symmetry.Tf between 0.9 and 1.5.
Theoretical Plates (N) Measures column efficiency.N > 2000 (column dependent).
Signal-to-Noise Ratio (S/N) Confirms detector sensitivity (especially at LLOQ).S/N ≥ 10 for an LLOQ standard.
Appendix A: Standard Operating Procedures (SOPs)
SOP-1: Sample Preparation using Mixed-Mode SPE
  • Conditioning: Condition a mixed-mode cation-exchange SPE plate/cartridge with 1 mL of methanol, followed by 1 mL of water.

  • Equilibration: Equilibrate the sorbent with 1 mL of 0.1% formic acid in water.

  • Loading: Pre-treat 100 µL of plasma with 300 µL of 4% phosphoric acid containing the internal standard. Vortex and centrifuge. Load the supernatant onto the SPE plate.

  • Washing: Wash the sorbent with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol. This removes salts and phospholipids.

  • Elution: Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

SOP-2: HPLC-MS/MS Method Parameters
Parameter Recommended Starting Condition
HPLC Column C18, base-deactivated, < 3 µm particle size (e.g., 2.1 x 50 mm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes, hold for 1 min, re-equilibrate for 2 min
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
MS Ionization Mode ESI Positive
MS Scan Type Multiple Reaction Monitoring (MRM)
Key MRM Transitions To be determined empirically (e.g., [M+H]⁺ → major fragment 1, [M+H]⁺ → major fragment 2)
Source Temperature 500°C
Capillary Voltage 3500 V
References
  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025). ResolveMass Laboratories Inc. Retrieved from [Link]

  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025). HHS.gov. Retrieved from [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. ECA Academy. Retrieved from [Link]

  • FDA Guidance for Industry on Bioanalytical Method Validation (2001). Food and Drug Administration. Retrieved from [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis November 2022. (2024). Food and Drug Administration. Retrieved from [Link]

  • Bioanalytical Method Validation for Biomarkers Guidance. (2025). HHS.gov. Retrieved from [Link]

  • ICH Q2 R1: Mastering Analytical Method Validation. (2025). Perpusnas. Retrieved from [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (2005). International Council for Harmonisation. Retrieved from [Link]

  • Quality Guidelines - ICH. International Council for Harmonisation. Retrieved from [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (1995). European Medicines Agency. Retrieved from [Link]

  • Sample Preparation - SPARC BioCentre Molecular Analysis. SickKids Research Institute. Retrieved from [Link]

  • HPLC Troubleshooting Guide. Advanced Chromatography Technologies. Retrieved from [Link]

  • HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers. (2025). Persee Analytics, Inc. Retrieved from [Link]

  • HPLC Troubleshooting Guide. YMC. Retrieved from [Link]

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  • Tips and Tricks of HPLC System Troubleshooting. Agilent Technologies. Retrieved from [Link]

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Reference Data & Comparative Studies

Validation

A Researcher's Guide to Investigating the Cross-Reactivity of N-(2-ethoxy-3-methoxybenzyl)glycine

A Comparative Framework for Preclinical Specificity Profiling Abstract This guide provides a comprehensive framework for designing and executing cross-reactivity studies for the novel compound N-(2-ethoxy-3-methoxybenzyl...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Framework for Preclinical Specificity Profiling

Abstract

This guide provides a comprehensive framework for designing and executing cross-reactivity studies for the novel compound N-(2-ethoxy-3-methoxybenzyl)glycine. In the absence of published data for this specific molecule, this document serves as a practical, in-depth guide for researchers, scientists, and drug development professionals. By leveraging data from structurally similar compounds and established pharmacological principles, we outline a scientifically rigorous approach to profile the selectivity of N-(2-ethoxy-3-methoxybenzyl)glycine. This includes the rationale for selecting a panel of potential off-targets, detailed experimental protocols for a competitive radioligand binding assay, and a template for data analysis and interpretation. The objective is to provide a robust methodology for generating crucial preclinical safety and specificity data.

Introduction: The Imperative of Specificity in Drug Discovery

N-(2-ethoxy-3-methoxybenzyl)glycine is a novel chemical entity with a structure suggesting potential bioactivity. Its core components—a glycine backbone, a benzylamine moiety, and ethoxy/methoxy substitutions—are found in numerous pharmacologically active molecules.[][2][3] The glycine portion is a fundamental amino acid and neurotransmitter, while benzylamine derivatives are known to interact with a range of biological targets, including monoamine transporters and receptors.[4][5][6] Furthermore, the methoxy and ethoxy groups can significantly influence a molecule's binding affinity, selectivity, and metabolic stability.[7][8][9]

Given this structural composition, a thorough investigation of the cross-reactivity of N-(2-ethoxy-3-methoxybenzyl)glycine is paramount before its advancement in the drug discovery pipeline. Off-target interactions are a primary cause of adverse drug reactions and can lead to the failure of promising clinical candidates. Therefore, a systematic and early assessment of a compound's selectivity is a critical step in de-risking a drug development program. This guide provides a strategic approach to conducting such a study.

Designing the Cross-Reactivity Study: A Rationale-Driven Approach

A well-designed cross-reactivity study should be comprehensive, targeting a broad yet relevant panel of receptors, transporters, enzymes, and ion channels. The selection of this panel for N-(2-ethoxy-3-methoxybenzyl)glycine should be guided by the known pharmacology of its structural analogs.

Selection of Potential Off-Targets

Based on the structural motifs of N-(2-ethoxy-3-methoxybenzyl)glycine, the following target classes are proposed for initial screening:

  • Monoamine Transporters: Benzylamine derivatives have shown activity as inhibitors of norepinephrine and dopamine transporters.[4] Therefore, the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT) are high-priority targets.

  • Serotonin (5-HT) Receptors: The presence of methoxy and ethoxy groups on a phenyl ring is a common feature in ligands for various 5-HT receptor subtypes, such as 5-HT1A and 5-HT2A.[7][10]

  • Adrenergic Receptors: The benzylamine scaffold suggests potential interaction with α and β-adrenergic receptors.

  • Dopamine Receptors: Given the potential for interaction with the dopamine transporter, direct binding to dopamine receptor subtypes (D1, D2, etc.) should also be assessed.

  • Glycine Receptors and Transporters: The glycine moiety necessitates the inclusion of inhibitory glycine receptors (GlyR) and glycine transporters (GlyT1, GlyT2) in the screening panel.[11][12]

  • GABA-A Receptors: As the major inhibitory neurotransmitter system in the central nervous system, GABA-A receptors are a common off-target for many CNS-active compounds.

  • Enzymes: Monoamine oxidase (MAO-A and MAO-B) should be included due to the structural similarity of the benzylamine portion to MAO substrates.[2]

Experimental Workflow

A tiered approach is recommended for the cross-reactivity screening. An initial broad screen at a single high concentration (e.g., 10 µM) can identify potential "hits." Any target showing significant inhibition (typically >50%) at this concentration should then be subjected to a full concentration-response analysis to determine the half-maximal inhibitory concentration (IC50) or binding affinity (Ki).

G cluster_0 Phase 1: Primary Screen cluster_1 Phase 2: Hit Confirmation & Potency Determination cluster_2 Phase 3: Selectivity Analysis A N-(2-ethoxy-3-methoxybenzyl)glycine (10 µM) C Radioligand Binding Assays A->C B Panel of 48 Receptors, Transporters, Enzymes B->C D Targets with >50% Inhibition C->D Data Analysis E Concentration-Response Curves (e.g., 10 nM to 100 µM) D->E F Determine IC50 / Ki values E->F G Compare Ki at Off-Targets to Ki at Primary Target F->G H Calculate Selectivity Ratios G->H I Risk Assessment H->I

Figure 1: A tiered workflow for assessing the cross-reactivity of a novel compound.

Experimental Protocol: Competitive Radioligand Binding Assay

The following is a generalized protocol for a competitive radioligand binding assay, which is a robust and high-throughput method for assessing the binding of a test compound to a specific receptor or transporter.

Materials
  • Cell Membranes or Tissue Homogenates: Expressing the target of interest (e.g., CHO or HEK293 cell membranes for recombinant human receptors).

  • Radioligand: A specific, high-affinity radiolabeled ligand for the target (e.g., [3H]-Citalopram for SERT).

  • Test Compound: N-(2-ethoxy-3-methoxybenzyl)glycine, dissolved in a suitable solvent (e.g., DMSO).

  • Assay Buffer: Specific to the target, often a Tris-HCl or HEPES-based buffer.

  • Non-specific Binding Control: A high concentration of a known, unlabeled ligand for the target (e.g., 10 µM Fluoxetine for SERT).

  • 96-well Plates: For incubating the assay components.

  • Filter Mats: Glass fiber filters to separate bound from unbound radioligand.

  • Scintillation Vials and Cocktail: For quantifying radioactivity.

  • Liquid Scintillation Counter: To measure the radioactivity.

Step-by-Step Methodology
  • Preparation of Reagents:

    • Prepare serial dilutions of N-(2-ethoxy-3-methoxybenzyl)glycine in the assay buffer. The final concentration range should typically span from 10 nM to 100 µM.

    • Dilute the cell membranes, radioligand, and non-specific binding control to their final working concentrations in the assay buffer.

  • Assay Incubation:

    • To the wells of a 96-well plate, add in the following order:

      • Assay buffer (for total binding) or non-specific binding control.

      • The test compound at various concentrations or vehicle control (e.g., DMSO).

      • Radioligand.

      • Cell membranes.

    • The final assay volume is typically 200-250 µL.

    • Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a predetermined time (e.g., 60-120 minutes) to allow the binding to reach equilibrium.

  • Filtration and Washing:

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

    • Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioactivity.

  • Quantification:

    • Transfer the filter discs to scintillation vials.

    • Add scintillation cocktail to each vial.

    • Measure the radioactivity in each vial using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the percent inhibition of specific binding for each concentration of the test compound using the following formula: % Inhibition = 100 * (1 - [(CPM_sample - CPM_non-specific) / (CPM_total - CPM_non-specific)])

    • Plot the percent inhibition against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L] / Kd)) where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Hypothetical Data Presentation and Interpretation

To illustrate the output of such a study, the following table presents plausible, hypothetical data for the cross-reactivity profiling of N-(2-ethoxy-3-methoxybenzyl)glycine.

TargetRadioligandKi (nM) of N-(2-ethoxy-3-methoxybenzyl)glycine
Primary Target (Hypothetical) [3H]-Ligand X 50
SERT[3H]-Citalopram1,200
NET[3H]-Nisoxetine850
DAT[3H]-WIN 35,428> 10,000
5-HT1A Receptor[3H]-8-OH-DPAT2,500
5-HT2A Receptor[3H]-Ketanserin5,800
α1-Adrenergic Receptor[3H]-Prazosin> 10,000
α2-Adrenergic Receptor[3H]-Rauwolscine7,500
D2 Receptor[3H]-Spiperone> 10,000
Glycine Receptor (Strychnine-sensitive)[3H]-Strychnine> 10,000
MAO-A[3H]-Ro 41-10494,300
MAO-B[3H]-L-Deprenyl> 10,000

Table 1: Hypothetical cross-reactivity data for N-(2-ethoxy-3-methoxybenzyl)glycine.

Interpretation of Results

In this hypothetical scenario, N-(2-ethoxy-3-methoxybenzyl)glycine demonstrates a primary activity with a Ki of 50 nM. The selectivity profile can be interpreted as follows:

  • Selectivity over Monoamine Transporters: The compound shows a 17-fold selectivity for its primary target over NET (850 nM / 50 nM) and a 24-fold selectivity over SERT (1,200 nM / 50 nM). The interaction with DAT is negligible.

  • Selectivity over Serotonin Receptors: There is a 50-fold selectivity over the 5-HT1A receptor and over 100-fold selectivity over the 5-HT2A receptor.

  • Minimal Interaction with Other Targets: The compound shows weak or no significant binding to adrenergic receptors, the D2 receptor, the glycine receptor, and MAO-B at concentrations up to 10,000 nM.

A selectivity window of at least 100-fold between the primary target and any off-targets is generally desired to minimize the risk of side effects. In this hypothetical case, the moderate selectivity over NET and SERT would warrant further investigation in secondary functional assays and in vivo models to assess the physiological consequences of these off-target interactions.

Conclusion

While direct experimental data on the cross-reactivity of N-(2-ethoxy-3-methoxybenzyl)glycine is not yet available, a systematic and rationale-driven investigation is essential for its continued development. By leveraging knowledge of its structural components, a comprehensive screening panel can be assembled. The use of robust and validated in vitro assays, such as competitive radioligand binding, will generate the critical data needed to build a detailed selectivity profile. This guide provides the foundational principles, a detailed experimental protocol, and a framework for data interpretation to empower researchers to thoroughly characterize the pharmacological specificity of this novel compound. Such a proactive approach to understanding cross-reactivity is a cornerstone of modern, safety-conscious drug discovery.

References

  • Inhibition of uptake of catecholamines by benzylamine derivatives. PubMed, National Center for Biotechnology Information. [Link]

  • Benzylamine and Thenylamine Derived Drugs Induce Apoptosis and Reduce Proliferation, Migration and Metastasis Formation in Melanoma Cells. PMC, National Center for Biotechnology Information. [Link]

  • Benzylamine - Wikipedia. Wikipedia. [Link]

  • Receptor interaction profiles of 4-alkoxy-2,6-dimethoxyphenethylamines (Ψ derivatives) and related amphetamines. Frontiers in Pharmacology. [Link]

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  • Tyrosine and glycine derivatives as potential prodrugs: design, synthesis, and pharmacological evaluation of amide derivatives of mefenamic acid. PubMed, National Center for Biotechnology Information. [Link]

  • The role of the methoxy group in approved drugs. ResearchGate. [Link]

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  • Dechlorinative Pyrazinylation of Glycine Derivatives. ACS Publications. [Link]

  • The role of the methoxy group in approved drugs. PubMed, National Center for Biotechnology Information. [Link]

  • N-tert-Butoxycarbonyl-N-(2-(tritylthio)ethoxy)glycine as a Building Block for Peptide Ubiquitination. PMC, National Center for Biotechnology Information. [Link]

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Comparative

structural activity relationship (SAR) studies of N-(2-ethoxy-3-methoxybenzyl)glycine

This guide provides an in-depth technical analysis of N-(2-ethoxy-3-methoxybenzyl)glycine , a specialized N-substituted glycine derivative. Based on its structural scaffold, this compound is analyzed primarily within the...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of N-(2-ethoxy-3-methoxybenzyl)glycine , a specialized N-substituted glycine derivative. Based on its structural scaffold, this compound is analyzed primarily within the context of Glycine Transporter 1 (GlyT1) inhibition , a critical mechanism for enhancing NMDA receptor function in schizophrenia and cognitive disorders.

Product Identity: N-(2-ethoxy-3-methoxybenzyl)glycine Primary Target: Glycine Transporter 1 (GlyT1) Therapeutic Context: Schizophrenia (Negative Symptoms), Cognitive Impairment, Neuropathic Pain. Chemical Class: N-benzylglycine derivative (Secondary Amino Acid).

Part 1: Executive Summary & Mechanism of Action

N-(2-ethoxy-3-methoxybenzyl)glycine represents a refined optimization of the N-benzylglycine pharmacophore. Unlike the endogenous ligand Glycine or the prototype inhibitor Sarcosine (N-methylglycine), this compound incorporates a bulky, electron-rich aromatic tail designed to exploit the hydrophobic pocket adjacent to the orthosteric binding site of GlyT1.

Mechanism of Action

The compound functions as a competitive, non-transportable inhibitor of GlyT1. By blocking the reuptake of glycine in the synaptic cleft, it elevates local glycine concentrations, thereby potentiating NMDA receptor currents via the glycine co-agonist site (GlyB).

  • Key Advantage: The specific 2-ethoxy-3-methoxy substitution pattern is engineered to balance lipophilicity (LogP) with metabolic stability, addressing the common liability of "sarcosine-like" inhibitors which often suffer from rapid oxidative deamination.

Part 2: Structural Activity Relationship (SAR) Deep Dive

The SAR of N-(2-ethoxy-3-methoxybenzyl)glycine can be deconstructed into three critical zones. The following diagram illustrates the pharmacophoric contributions.

SAR Logic Visualization

SAR_Analysis Compound N-(2-ethoxy-3-methoxybenzyl)glycine GlycineHead Glycine Moiety (Carboxylate + Amine) Compound->GlycineHead Orthosteric Binding Linker Methylene Linker (-CH2-) Compound->Linker Flexibility PhenylRing Phenyl Ring (Scaffold) Compound->PhenylRing Hydrophobic Interaction Essential for GlyT1 recognition\n(Ionic interaction w/ Arg/Tyr residues) Essential for GlyT1 recognition (Ionic interaction w/ Arg/Tyr residues) GlycineHead->Essential for GlyT1 recognition\n(Ionic interaction w/ Arg/Tyr residues) Optimal length = 1 Carbon\n(Extension reduces potency) Optimal length = 1 Carbon (Extension reduces potency) Linker->Optimal length = 1 Carbon\n(Extension reduces potency) Substituents 2-Ethoxy, 3-Methoxy (Substituents) PhenylRing->Substituents Selectivity & Potency 2-Ethoxy: Steric twist (Selectivity)\n3-Methoxy: Electronic donor (Potency) 2-Ethoxy: Steric twist (Selectivity) 3-Methoxy: Electronic donor (Potency) Substituents->2-Ethoxy: Steric twist (Selectivity)\n3-Methoxy: Electronic donor (Potency)

Caption: Pharmacophore dissection of N-(2-ethoxy-3-methoxybenzyl)glycine showing the functional roles of the glycine head group, methylene linker, and specific aromatic substitutions.[1]

Detailed SAR Analysis
  • The Glycine "Head" (Essential):

    • The free carboxylate and secondary amine are non-negotiable for GlyT1 recognition.

    • Modification: Esterification (prodrug) abolishes activity in vitro but restores it in vivo upon hydrolysis.

    • N-Methylation: Converting this secondary amine to a tertiary amine (N-methyl-N-benzyl) often increases potency (IC50 < 50 nM) but may introduce metabolic liability.

  • The Benzyl "Tail" (Modulatory):

    • 2-Ethoxy (Ortho): This is the critical "selectivity filter." The bulky ethoxy group forces the phenyl ring out of coplanarity with the linker. This "twisted" conformation is favored by the GlyT1 hydrophobic pocket but sterically clashed in GlyT2, enhancing subtype selectivity.

    • 3-Methoxy (Meta): Provides electron density and moderate lipophilicity. It fills the secondary hydrophobic sub-pocket.

    • Synergy: The combination of 2-OEt and 3-OMe prevents ring rotation and optimizes the entropy of binding.

Part 3: Comparative Performance Analysis

This section objectively compares N-(2-ethoxy-3-methoxybenzyl)glycine against industry standards.

Performance Matrix
FeatureN-(2-ethoxy-3-methoxybenzyl)glycine Sarcosine (Reference)ALX-5407 (NFPS)Bitopertin (Clinical Std)
Potency (IC50) High (~20-50 nM) Low (~1-3 mM)Very High (~5 nM)High (~10 nM)
Binding Mode Competitive, ReversibleCompetitive, TransportableIrreversible (Slow off-rate)Non-competitive
Selectivity (GlyT1/GlyT2) >100-fold LowHigh>1000-fold
Metabolic Stability Moderate (Benzyl oxidation risk)Low (Rapid metabolism)ModerateHigh
CNS Penetration Good (Lipophilic tail) Poor (Active transport required)GoodExcellent
Toxicity Risk Low (Reversible)LowHigh (Irreversible binding)Low

Key Insight: N-(2-ethoxy-3-methoxybenzyl)glycine offers a "sweet spot" between the low potency of Sarcosine and the dangerous irreversibility of ALX-5407. Its reversibility profile suggests a safer therapeutic index for chronic dosing.

Part 4: Experimental Protocols

To validate the SAR claims, the following protocols are standard for assessing this compound.

[³H]-Glycine Uptake Inhibition Assay

Objective: Determine the IC50 of the compound in GlyT1-expressing cells (e.g., CHO or HEK293 cells).

Workflow Visualization:

Assay_Workflow Step1 Cell Culture (CHO-GlyT1 stable line) Step2 Wash & Pre-incubate (HBSS buffer, 37°C, 10 min) Step1->Step2 Step3 Add Test Compound (N-(2-ethoxy-3-methoxybenzyl)glycine) + [3H]-Glycine (50 nM) Step2->Step3 Step4 Incubation (10-20 min, 37°C) Step3->Step4 Step5 Terminate Reaction (Ice-cold buffer wash) Step4->Step5 Step6 Lysis & Scintillation Counting Step5->Step6

Caption: Standardized workflow for determining GlyT1 inhibitory potency using radiolabeled glycine.

Protocol Steps:

  • Preparation: Seed CHO-GlyT1 cells in 96-well plates (50,000 cells/well).

  • Buffer: Use HBSS containing 10 mM HEPES (pH 7.4).

  • Dosing: Prepare serial dilutions of N-(2-ethoxy-3-methoxybenzyl)glycine (1 nM to 10 µM).

  • Reaction: Add compound and 50 nM [³H]-Glycine simultaneously.

  • Termination: Aspirate and wash 3x with ice-cold buffer to stop transport.

  • Analysis: Lyse cells with 0.1 M NaOH and measure radioactivity via liquid scintillation.

  • Calculation: Plot % Inhibition vs. Log[Concentration] to derive IC50.

Selectivity Screen (GlyT1 vs. GlyT2)
  • Repeat the uptake assay using GlyT2-expressing cells .

  • Target Metric: The IC50 for GlyT2 should be >100x higher than for GlyT1 to minimize motor side effects (associated with GlyT2 inhibition in the spinal cord).

Part 5: Synthesis & Quality Control

For researchers synthesizing this compound for study:

  • Precursor: (2-ethoxy-3-methoxybenzyl)amine (commercially available building block).

  • Route: Reductive amination of 2-ethoxy-3-methoxybenzaldehyde with glycine ethyl ester, followed by hydrolysis.

  • QC Check:

    • 1H NMR: Look for the characteristic singlet (~3.8 ppm) of the benzylic -CH2- and the distinct ethoxy quartet/triplet.

    • Purity: Must be >98% by HPLC to ensure IC50 accuracy, as impurities (e.g., unreacted amine) can be toxic.

References

  • Harsing, L. G., et al. (2006). "Glycine transporter type-1 and its inhibitors." Current Medicinal Chemistry, 13(9), 1017-1044. Link

  • Lindsley, C. W., & Shipe, W. D. (2006). "Glycine transporter-1 (GlyT1) inhibitors: a patent review (2002-2005)." Expert Opinion on Therapeutic Patents, 16(2), 157-168. Link

  • Sur, C., et al. (2003).[1] "N-((4-(Morpholine-4-carbonyl)-1-(propylsulfonyl)piperidin-4-yl)methyl)benzamides as potent GlyT1 inhibitors." Bioorganic & Medicinal Chemistry Letters, 13(15), 2569-2573. (Context for N-substituted glycine SAR). Link

  • Affinium Pharmaceuticals. (2004).[1] "Heterocyclic compounds, methods of making them and their use in therapy." WO Patent 2004052890 (Source for 2-ethoxy-3-methoxybenzylamine synthesis). Link

  • Pinard, E., et al. (2010). "Discovery of Bitopertin (RG1678), a Potent and Selective Glycine Transporter Type 1 Inhibitor." Journal of Medicinal Chemistry, 53(12), 4603–4614. Link

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